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  • Product: N-benzyl-3-nitropyridin-2-amine
  • CAS: 3723-70-4

Core Science & Biosynthesis

Foundational

N-Benzyl-3-nitropyridin-2-amine (CAS 3723-70-4): A Core Pharmacophore Precursor in Modern Drug Discovery

An in-depth technical guide on the synthesis, properties, and applications of N-benzyl-3-nitropyridin-2-amine in modern drug development. Executive Summary In the landscape of modern medicinal chemistry, the strategic se...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis, properties, and applications of N-benzyl-3-nitropyridin-2-amine in modern drug development.

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. N-benzyl-3-nitropyridin-2-amine (CAS 3723-70-4) serves as a highly versatile, privileged intermediate. Its primary utility lies in its role as a direct precursor to the imidazo[4,5-b]pyridine (1-deazapurine) scaffold. This azabenzimidazole core is a critical pharmacophore found in numerous therapeutic agents, ranging from phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia to novel mitochondrial uncouplers for metabolic dysfunction-associated steatohepatitis (MASH) and advanced Pd(II)-based anticancer complexes.

This technical whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and self-validating experimental protocols designed for scale-up and high-fidelity drug development.

Physicochemical Profiling

Understanding the physical and chemical properties of N-benzyl-3-nitropyridin-2-amine is crucial for optimizing reaction conditions, particularly regarding solvent selection for nucleophilic aromatic substitution (SNAr) and subsequent purification strategies.

Table 1: Physicochemical and Structural Properties

ParameterSpecification
Chemical Name N-benzyl-3-nitropyridin-2-amine
CAS Number 3723-70-4
Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Appearance Light yellow to orange crystalline solid
Melting Point 218–220 °C
Solubility Profile High in DMSO, DMF, EtOAc; Low in Hexane, Water
Reactivity Core Activated C2 position (SNAr), Reducible NO2 group

Mechanistic Synthesis & Causality

The synthesis of N-benzyl-3-nitropyridin-2-amine is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) .

The Causality of Reactivity

The starting material, 2-chloro-3-nitropyridine, is exceptionally primed for nucleophilic attack. The causality behind this hyper-reactivity is twofold:

  • Inductive and Resonance Withdrawal (-I, -M): The nitro group at the 3-position strongly withdraws electron density from the aromatic ring.

  • Pyridine Nitrogen Effect: The heteroatom further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

When benzylamine (the nucleophile) is introduced, it attacks the electrophilic C2 carbon, forming a negatively charged Meisenheimer intermediate. This intermediate is deeply stabilized by the adjacent nitro group and the pyridine nitrogen, which act as electron sinks. Subsequent rearomatization expels the chloride leaving group, yielding the thermodynamically stable N-benzyl-3-nitropyridin-2-amine.

SyntheticWorkflow A 2-Chloro-3-nitropyridine (Electrophile) C N-benzyl-3-nitropyridin-2-amine CAS: 3723-70-4 A->C SNAr Reaction Base, Heat B Benzylamine (Nucleophile) B->C D N2-benzylpyridine-2,3-diamine (Intermediate) C->D Reduction Pd/C, H2 or Fe/AcOH E 1-benzyl-1H-imidazo[4,5-b]pyridine (Pharmacophore) D->E Cyclization Orthoester / Acid

Synthetic workflow from 2-chloro-3-nitropyridine to imidazo[4,5-b]pyridine derivatives.

Downstream Applications: The Imidazo[4,5-b]pyridine Pharmacophore

The true value of CAS 3723-70-4 lies in its downstream cyclization. By reducing the nitro group to an amine, researchers generate a 2,3-diaminopyridine derivative. This diamine is then cyclized using orthoesters, formic acid, or aldehydes to form the imidazo[4,5-b]pyridine core.

Pharmacological Relevance
  • PDE10A Inhibitors: The imidazo[4,5-b]pyridine scaffold is utilized to design potent inhibitors of PDE10A, a key target for treating schizophrenia. The core mimics the purine ring of cAMP, allowing deep insertion into the enzyme's binding pocket.

  • Mitochondrial Uncouplers: Recent studies have leveraged this scaffold to develop mitochondrial uncouplers that safely increase energy expenditure, offering a novel therapeutic avenue for Metabolic Dysfunction-Associated Steatohepatitis (MASH).

  • Anticancer Agents: N-benzyl-3-nitropyridin-2-amine is also used as an NNO-donor ligand precursor for synthesizing Palladium(II) complexes, which exhibit robust apoptotic effects against breast cancer cell lines (MDA-MB-231 and MCF-7) via tyrosine kinase inhibition.

PharmacologicalApplications Core Imidazo[4,5-b]pyridine Core (Derived from CAS 3723-70-4) PDE PDE10A Inhibitors (Schizophrenia / CNS) Core->PDE Mito Mitochondrial Uncouplers (MASH / Metabolic) Core->Mito Anti Anticancer Agents (Pd-Complexes / Kinases) Core->Anti

Key pharmacological applications of the imidazo[4,5-b]pyridine scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm success before proceeding.

Protocol 1: SNAr Synthesis of N-benzyl-3-nitropyridin-2-amine

Objective: Synthesize CAS 3723-70-4 from 2-chloro-3-nitropyridine.

  • Reaction Setup: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 2.0 eq) as a mild base to scavenge the generated HCl.

  • Nucleophilic Addition: Dropwise add benzylamine (1.2 eq) at 0 °C to control the exothermic nature of the SNAr reaction. Warm to 80 °C and stir for 4 hours.

  • In-Process Check (TLC): Monitor via TLC (Hexane:EtOAc 3:1). Validation: The UV-active starting material (Rf ~0.6) must be completely consumed, replaced by a bright yellow product spot (Rf ~0.4).

  • Workup & Purification: Quench with ice water. Extract with Ethyl Acetate. Wash the organic layer with 10% aqueous citric acid. Causality: The acidic wash selectively protonates and removes unreacted benzylamine into the aqueous layer, while the product remains in the organic phase due to the electron-withdrawing nitro group reducing its basicity.

  • Analytical Validation: ¹H NMR (DMSO-d6). Validation: Look for a characteristic triplet at ~8.97 ppm (secondary amine NH) and a doublet at ~4.81 ppm (benzylic CH₂).

Protocol 2: Reduction to N2-benzylpyridine-2,3-diamine

Objective: Reduce the nitro group while preserving the benzylic C-N bond.

  • Reaction Setup: Suspend N-benzyl-3-nitropyridin-2-amine in Ethanol. Add Iron powder (Fe, 5.0 eq) and saturated aqueous NH₄Cl. Causality: Fe/NH₄Cl is chosen over Pd/C hydrogenation to absolutely prevent competitive debenzylation.

  • Reflux: Heat the mixture to 80 °C for 2 hours. The solution will transition from yellow to dark brown.

  • In-Process Check (TLC): Monitor via TLC (DCM:MeOH 95:5). Validation: The yellow nitro spot disappears, replaced by a highly polar, UV-active diamine spot at Rf ~0.2.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate under reduced pressure.

  • Analytical Validation: ¹H NMR (DMSO-d6). Validation: Confirm the appearance of a broad singlet at ~4.76 ppm integrating for 2H (primary NH₂) and the upfield shift of aromatic protons.

Protocol 3: Cyclization to 1-benzyl-1H-imidazo[4,5-b]pyridine

Objective: Construct the azabenzimidazole pharmacophore.

  • Reaction Setup: Dissolve the crude diamine in triethyl orthoformate (acts as both solvent and reactant). Add a catalytic amount of p-Toluenesulfonic acid (pTSA).

  • Cyclization: Heat to 100 °C for 12 hours. Causality: The primary amine attacks the orthoester, forming a formamidine intermediate, followed by intramolecular attack by the secondary benzylamine and elimination of ethanol to close the ring.

  • Workup: Remove excess triethyl orthoformate in vacuo. Neutralize with saturated NaHCO₃. Extract with DCM.

  • Analytical Validation: ¹H NMR (CDCl₃). Validation: The diagnostic, highly deshielded imidazole C2 proton will appear as a sharp singlet at ~8.4 ppm. The benzylic CH₂ will shift downfield to ~5.5 ppm due to the anisotropic effect of the newly formed imidazole ring.

References

  • Sigma-Aldrich , "N-benzyl-3-nitropyridin-2-amine (CAS 3723-70-4) Product Catalog." sigmaaldrich.com. Link

  • National Institutes of Health (PMC) , "Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)." nih.gov. Link

  • MDPI , "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." mdpi.com. Link

  • ResearchGate / Elsevier , "Preliminary anticancer evaluation of new Pd(II) complexes bearing NNO donor ligands." researchgate.net. Link

Exploratory

An In-depth Technical Guide to the Structure and Properties of N-benzyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of N-benz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of N-benzyl-3-nitropyridin-2-amine. This compound serves as a valuable scaffold in medicinal chemistry and materials science, and a thorough understanding of its structure is paramount for its effective application.

Molecular Structure and Physicochemical Properties

N-benzyl-3-nitropyridin-2-amine is a substituted pyridine derivative. The core structure consists of a pyridine ring with an amino group at the 2-position and a nitro group at the 3-position. The amino group is further substituted with a benzyl group.

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, deactivating it towards electrophilic substitution and activating it for nucleophilic attack.[1] This electronic characteristic is a key determinant of the molecule's reactivity and its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of N-benzyl-3-nitropyridin-2-amine

PropertyValueSource(s)
CAS Number 3723-70-4[2]
Molecular Formula C₁₂H₁₁N₃O₂
Molecular Weight 229.24 g/mol [3]
Appearance Solid
InChI Key RBBKTZWUWVAWBV-UHFFFAOYSA-N
SMILES O=c1cnccc1NCc2ccccc2

Synthesis and Reaction Mechanisms

The synthesis of N-benzyl-3-nitropyridin-2-amine typically proceeds via the nucleophilic substitution of a suitable precursor, most commonly 2-chloro-3-nitropyridine or the direct benzylation of 2-amino-3-nitropyridine.

Synthetic Pathway from 2-amino-3-nitropyridine

A primary route involves the direct N-alkylation of 2-amino-3-nitropyridine with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

Workflow for the Synthesis of N-benzyl-3-nitropyridin-2-amine

cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 2-amino-3-nitropyridine 2-amino-3-nitropyridine Reaction Nucleophilic Substitution (SNAr or Alkylation) 2-amino-3-nitropyridine->Reaction Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Product N-benzyl-3-nitropyridin-2-amine Reaction->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for N-benzyl-3-nitropyridin-2-amine.

Experimental Protocol (General Procedure):

  • Reactant Preparation: To a solution of 2-amino-3-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.2-1.5 eq).[4]

  • Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the amine.

  • Benzylating Agent Addition: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure N-benzyl-3-nitropyridin-2-amine.

Causality Behind Experimental Choices:

  • Base Selection: A non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction. Sodium hydride provides irreversible deprotonation, while potassium carbonate offers milder conditions.

  • Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the nucleophilic substitution reaction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the benzyl group, the methylene bridge, and the amine proton.

Table 2: Predicted ¹H NMR Spectroscopic Data for N-benzyl-3-nitropyridin-2-amine

Chemical Shift (δ) ppm (Predicted)MultiplicityAssignmentJustification
~8.3-8.5ddH-6Downfield shift due to proximity to the electronegative nitrogen of the pyridine ring.
~8.1-8.3ddH-4Downfield shift due to the electron-withdrawing effect of the adjacent nitro group.
~7.2-7.4mPhenyl-H (5H)Characteristic region for aromatic protons of the benzyl group.
~6.7-6.9ddH-5Upfield shift relative to other pyridine protons.
~4.6-4.8dCH₂Methylene protons adjacent to the nitrogen, showing coupling to the NH proton.
~8.5-9.0t (broad)NHBroad signal due to quadrupolar relaxation and exchange; downfield due to hydrogen bonding and electronic effects.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton.

Table 3: Predicted ¹³C NMR Spectroscopic Data for N-benzyl-3-nitropyridin-2-amine

Chemical Shift (δ) ppm (Predicted)AssignmentJustification
~155-158C-2Carbon attached to two nitrogen atoms.
~150-153C-6Aromatic carbon adjacent to the pyridine nitrogen.
~137-140C-4Aromatic carbon deshielded by the nitro group.
~135-138Phenyl C (ipso)Quaternary carbon of the benzyl group.
~130-133C-3Carbon bearing the nitro group.
~127-129Phenyl CHAromatic carbons of the benzyl group.
~115-118C-5Shielded pyridine carbon.
~47-50CH₂Aliphatic carbon of the benzyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Spectroscopic Data for N-benzyl-3-nitropyridin-2-amine

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3300-3400MediumN-H Stretch
3050-3100MediumAromatic C-H Stretch
2850-2950MediumAliphatic C-H Stretch
1590-1610StrongC=C and C=N Stretch (Pyridine Ring)
1510-1550StrongAsymmetric N-O Stretch (NO₂)
1340-1380StrongSymmetric N-O Stretch (NO₂)
1250-1300StrongC-N Stretch

This predicted data is based on the known IR absorptions of related compounds such as 3-nitropyridine[5] and other substituted benzylamines.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Expected Molecular Ion Peak (M⁺): m/z = 229.0851 (for C₁₂H₁₁N₃O₂)

  • Key Fragmentation Pattern: A prominent fragment is expected from the loss of the benzyl group (C₇H₇, m/z = 91) due to benzylic cleavage, a common fragmentation pathway for benzylamines.[7] Another likely fragmentation would involve the loss of the nitro group (NO₂, m/z = 46).

Fragmentation Pathway Diagram

M_plus [C₁₂H₁₁N₃O₂]⁺ m/z = 229 Fragment1 [C₅H₅N₃O₂]⁺ m/z = 138 M_plus->Fragment1 - C₇H₆ Fragment2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M_plus->Fragment2 - C₅H₄N₂O₂ Fragment3 [C₁₂H₁₁N₂]⁺ m/z = 183 M_plus->Fragment3 - NO₂

Caption: Predicted mass fragmentation of N-benzyl-3-nitropyridin-2-amine.

Applications in Research and Drug Development

The N-benzyl-3-nitropyridin-2-amine scaffold is of significant interest to medicinal chemists. The 2-aminopyridine moiety is a well-known pharmacophore present in numerous biologically active compounds. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amino group, which can then be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.[8]

Derivatives of aminopyridines are explored for a wide range of therapeutic areas, including their use as kinase inhibitors, and for their potential antimicrobial and antihypertensive properties.[4] The benzyl group can also be modified to explore structure-activity relationships, potentially interacting with hydrophobic pockets in biological targets.[9]

Conclusion

N-benzyl-3-nitropyridin-2-amine is a molecule with a well-defined structure that can be reliably synthesized and characterized using standard laboratory techniques. Its electronic properties, governed by the interplay of the amino, nitro, and benzyl groups on the pyridine core, make it a versatile building block in synthetic and medicinal chemistry. The predictive spectroscopic data provided in this guide, based on established principles and data from analogous compounds, offers a solid foundation for researchers working with this compound.

References

  • Hoffman Fine Chemicals. N-Benzyl-6-bromo-3-nitropyridin-2-amine. [Link]

  • PubChem. n-Benzyl-2-aminopyridine. [Link]

  • International Journal of ChemTech Research, Coden (USA): IJCRGG. Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. [Link]

  • Chemspace. N-benzyl-3-nitropyridin-4-amine. [Link]

  • MDPI. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

  • PubChemLite. N-benzyl-n-methyl-5-nitropyridin-2-amine. [Link]

  • NIST WebBook. 2-(Benzylamino)-5-nitropyridine. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

  • ResearchGate. N-Benzyl-3-nitroaniline. [Link]

  • MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-3-nitropyridine: Comprehensive Overview and Applications. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

Sources

Foundational

Comprehensive Physicochemical and Synthetic Profiling of N-Benzyl-3-nitropyridin-2-amine

Executive Summary N-benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of advanced pharmacological agents and transition metal complexes[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of advanced pharmacological agents and transition metal complexes[1]. With an average molecular weight of 229.24 g/mol , this compound serves as a critical building block for developing benzimidazole derivatives, antimalarial analogues, and antineoplastic Palladium(II) complexes[1][2]. This whitepaper provides an in-depth technical analysis of its mass dynamics, structural properties, and self-validating synthetic methodologies.

Physicochemical Profiling & Mass Dynamics

The stoichiometric precision required in drug development necessitates a rigorous understanding of a compound's mass dynamics. While the average molecular weight (229.24 g/mol ) is used for bulk synthetic calculations, analytical validation via High-Resolution Mass Spectrometry (HRMS) relies on the monoisotopic mass.

Understanding this distinction is critical for researchers configuring quadrupole or time-of-flight (TOF) mass analyzers, as the instrument will detect the exact mass of the most abundant isotopes rather than the weighted average.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

PropertyValueReference
Chemical Name N-benzyl-3-nitropyridin-2-amine
CAS Registry Number 3723-70-4
Linear Formula C12H11N3O2
Average Molecular Weight 229.24 g/mol
Monoisotopic Mass 229.085 DaCalculated
Exact Mass[M+H]+ (ESI+) 230.092 m/zCalculated
Physical State Light yellow solid (M.p: 218–220 °C) / Yellow oil[1][2]

(Note on Physical State: Literature reports the compound as both a crystalline solid[1] and a viscous oil[2]. This discrepancy is typically a function of purification methodology, where residual non-polar solvents from flash chromatography can prevent crystallization).

Mechanistic Synthesis & Structural Assembly

The synthesis of N-benzyl-3-nitropyridin-2-amine is classically executed via a Nucleophilic Aromatic Substitution (SNAr) [1].

Causality & Chemical Logic: The 3-nitro group acts as a powerful electron-withdrawing moiety, depleting electron density at the ortho (2-position) carbon. When nucleophilic attack occurs, the nitro group stabilizes the resulting anionic Meisenheimer complex intermediate through resonance. This specific electronic environment makes the 2-chloro substituent highly susceptible to displacement by primary amines like benzylamine[2].

SynthesisWorkflow A 2-Chloro-3-nitropyridine (Electrophile, 1.0 eq) C Nucleophilic Aromatic Substitution (SNAr) Reflux, 4-7 hrs A->C B Benzylamine (Nucleophile, 3.0 eq) B->C D Meisenheimer Complex (Resonance Stabilized) C->D Intermediate E N-benzyl-3-nitropyridin-2-amine (Target: MW 229.24 g/mol) D->E -HCl

Mechanistic workflow for the SNAr synthesis of N-benzyl-3-nitropyridin-2-amine.

Self-Validating Experimental Methodologies

Protocol A: Synthesis via SNAr

Objective: Synthesize N-benzyl-3-nitropyridin-2-amine with >90% yield[1]. Causality: Benzylamine is used in a 3-fold excess. One equivalent acts as the nucleophile, while the remaining two equivalents act as an acid scavenger (proton sponge) to neutralize the hydrochloric acid (HCl) generated, preventing the protonation of the unreacted nucleophile and driving the reaction to completion.

Step-by-Step Workflow:

  • Reagent Loading: In a round-bottom flask, dissolve 500 mg (3.1 mmol, 1.0 eq) of 2-chloro-3-nitropyridine in a polar aprotic solvent (e.g., DMF) or ethanol[1].

  • Nucleophile Addition: Add 1.0 mL (9.4 mmol, 3.0 eq) of benzylamine dropwise at room temperature.

    • Self-Validation: Dropwise addition controls the exothermic nature of the amine-halide interaction, minimizing polymerization side-reactions.

  • Reaction Execution: Heat the mixture to reflux for 4-7 hours[1][2].

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/DCM (70:30) mobile phase. The reaction is complete when the high-Rf spot of 2-chloro-3-nitropyridine completely disappears[2].

  • Workup & Purification: Cool to room temperature, dilute with distilled water, and extract with ethyl acetate. Purify the crude residue via flash column chromatography to yield the product[2].

Protocol B: Molecular Weight Validation via LC-MS/MS

Objective: Confirm the molecular weight (229.24 g/mol ) and structural integrity. Causality: Electrospray Ionization (ESI) is a soft ionization technique. Because the target molecule contains multiple basic nitrogen atoms, it readily accepts a proton in positive ion mode (ESI+), yielding a robust [M+H]+ signal without fragmenting the parent structure.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 µg of the purified compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. (Formic acid provides an abundant proton source to enhance ionization efficiency).

  • Ionization & Filtration: Inject the sample into the ESI source (Capillary voltage: 3.0 kV). Pass the ions through the quadrupole mass filter.

  • Data Analysis & Self-Validation: Extract the chromatogram. The theoretical monoisotopic mass is 229.085 Da. Therefore, the target [M+H]+ peak must be observed at exactly m/z 230.09 . Detection of this specific m/z strictly validates the 229.24 g/mol average molecular weight.

MassSpecValidation S1 Sample Prep (1 µg/mL in MeOH/0.1% FA) S2 ESI+ Ionization (Protonation of Amine) S1->S2 S3 Quadrupole Filter (Isotope Selection) S2->S3 S4 Detector (Target: m/z 230.09 [M+H]+) S3->S4

LC-MS/MS analytical workflow for empirical molecular weight validation.

Pharmacological Applications & Downstream Utility

The primary synthetic utility of N-benzyl-3-nitropyridin-2-amine lies in its capacity to undergo nitro-reduction (e.g., via Pd/C and H2), yielding N2-benzylpyridine-2,3-diamine[1].

This resulting diamine is a critical gateway to complex imidazo-pyridine scaffolds. Recent structural-activity relationship (SAR) studies have demonstrated that:

  • Antineoplastic Agents: Palladium(II) complexes bearing NNO-donor ligands derived from this scaffold exhibit impressive apoptotic inhibitory effects against aggressive breast cancer cell lines, specifically MDA-MB-231 and MCF-7[1].

  • Antimalarial Drugs: Analogous substitutions utilizing this exact molecular framework are pivotal in synthesizing Lerisetron derivatives, which have shown potent antimalarial properties[2].

References

  • Source: sigmaaldrich.
  • Title: Preliminary anticancer evaluation of new Pd(II)
  • Source: doi.

Sources

Exploratory

Structural Elucidation and Spectral Profiling of N-Benzyl-3-nitropyridin-2-amine: A Comprehensive Technical Guide

Executive Summary N-benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4) is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the synthesis of biologically active compounds, including anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4) is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the synthesis of biologically active compounds, including antimalarial Lerisetron analogues, potent anticancer Pd(II) complexes, and novel imidazopyridine derivatives[1][2][3]. This whitepaper provides a rigorous, field-proven guide to the synthesis, isolation, and spectroscopic characterization (NMR, FT-IR, and LC-MS) of this molecule. By deconstructing the causality behind experimental choices, this guide establishes a self-validating framework for researchers to ensure high-fidelity structural elucidation.

Synthetic Methodology & Isolation Strategy

The synthesis of N-benzyl-3-nitropyridin-2-amine relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The 2-position of the pyridine ring is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the endocyclic nitrogen and the exocyclic 3-nitro group.

SynthesisWorkflow A 2-Chloro-3-nitropyridine + Benzylamine B SNAr Reaction (100°C, Solvent-free or DMF) A->B C N-benzyl-3-nitropyridin-2-amine (Yellow Solid, Yield ~90%) B->C D 1H & 13C NMR (DMSO-d6) C->D E FT-IR (KBr Pellet) C->E F LC-MS (ESI+ Mode) C->F

Figure 1: Workflow for the synthesis and spectroscopic characterization of N-benzyl-3-nitropyridin-2-amine.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Charge a round-bottom flask with 2-chloro-3-nitropyridine (1.0 eq) and benzylamine (3.0 eq)[1].

    • Mechanistic Rationale: The excess benzylamine acts not only as the nucleophile but also as an in situ base to scavenge the HCl byproduct, driving the SNAr reaction to completion without the need for exogenous inorganic bases.

  • Thermal Activation: Heat the neat mixture (or use a minimal volume of DMF) at 100 °C for 1 to 4 hours. Monitor via TLC (Hexane/EtOAc) until the complete consumption of the starting material is observed.

  • Aqueous Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with a 10% aqueous citric acid solution[1].

    • Mechanistic Rationale: Citric acid provides a mildly acidic environment (pH ~3) that selectively protonates unreacted aliphatic benzylamine, partitioning it into the aqueous layer. The weakly basic aminopyridine product remains unprotonated and is retained in the organic layer, ensuring high crude purity.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and recrystallize from ethyl acetate/n-hexane to yield the product as a light yellow solid (Melting Point: 218–220 °C)[1].

Spectroscopic Elucidation & Mechanistic Insights

The structural validation of N-benzyl-3-nitropyridin-2-amine requires a multi-modal analytical approach. The proximity of the secondary amine to the nitro group creates distinct electronic and spatial phenomena, most notably a strong intramolecular hydrogen bond.

ElectronicEffects Nitro 3-Nitro Group (-NO2) Strong EWG (Deshields H-4/H-6) HBond Intramolecular Hydrogen Bond (NH ··· O-NO2) Nitro->HBond Acceptor Amine 2-Benzylamino Group EDG (Shields H-5 via Resonance) Amine->HBond Donor Shift Downfield NH Shift (δ 8.55 - 8.97 ppm) HBond->Shift Causes

Figure 2: Electronic effects and intramolecular hydrogen bonding in N-benzyl-3-nitropyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analytical Protocol: Dissolve ~15 mg of the purified compound in 0.6 mL of DMSO-d₆. DMSO is specifically chosen because, while it disrupts intermolecular hydrogen bonds, it preserves the rigid intramolecular hydrogen bond between the N-H and the adjacent 3-NO₂ group. Acquire ¹H NMR at 300 MHz (16 scans) and ¹³C NMR at 75 MHz (1024 scans).

Table 1: ¹H NMR Spectral Data (300 MHz, DMSO-d₆) [1][2]

Shift (δ, ppm) Multiplicity Integration Assignment Mechanistic Rationale
8.97 t (J = 6.0 Hz)* 1H -NH Highly deshielded due to the strong intramolecular H-bond with the 3-NO₂ oxygen.
8.45 m 2H Pyridine H-4 , H-6 Strongly deshielded by the electron-withdrawing nitro group and the ring nitrogen.
7.33 m 5H Phenyl Ar-H Standard benzylic aromatic multiplet.
6.79 m 1H Pyridine H-5 Shielded relative to H-4/H-6 via electron donation (resonance) from the 2-amino group.

| 4.81 | d (J = 6.0 Hz)* | 2H | -CH ₂- | Benzylic protons, split into a doublet by the adjacent N-H proton. |

*Technical Note: While some primary literature incorrectly reports this coupling constant as J = 0.6 Hz due to typographical errors[1], vicinal coupling (³J) between a benzylic CH₂ and an NH in this highly restricted conformation is physically established at ~6.0 Hz, which is corroborated by spectra taken in CD₃OD[2].

Table 2: ¹³C NMR Spectral Data (75 MHz, DMSO-d₆) [1]

Shift (δ, ppm) Carbon Type Assignment
152.9 Quaternary (C-N) Pyridine C-2 (Attached to the exocyclic amine)
148.6, 148.3 CH / Quaternary Pyridine C-6 / C-3 (Attached to NO₂)
137.5 Quaternary Phenyl C-1' (ipso-carbon)
128.7, 127.4, 127.0 CH Phenyl C-2', 3', 4', 5', 6'
120.9 CH Pyridine C-4
108.7 CH Pyridine C-5 (Highly shielded by resonance)

| 45.9 | CH₂ | Benzylic -CH₂- |

FT-IR and Mass Spectrometry (LC-MS)

FT-IR Protocol: Prepare a KBr pellet using 1-2 mg of the compound and 100 mg of anhydrous KBr. Compress at 10 tons and scan from 4000 to 400 cm⁻¹. LC-MS Protocol: Prepare a 1 µg/mL solution in LC-MS grade MeOH/H₂O (50:50) with 0.1% formic acid. Inject into an ESI-TOF mass spectrometer in positive ion mode.

  • Mechanistic Rationale: The addition of 0.1% formic acid ensures the basic pyridine nitrogen is pre-protonated in solution, drastically increasing the ionization efficiency and yielding a robust[M+H]⁺ signal.

Table 3: FT-IR and ESI-MS Data Summary [1][2]

Technique Key Signal Assignment / Formula
FT-IR (KBr) 3395 cm⁻¹ N-H stretching (Secondary amine). The lack of a doublet confirms mono-substitution.
FT-IR (KBr) ~1520, ~1350 cm⁻¹ Asymmetric and symmetric NO₂ stretching vibrations.

| ESI-MS (+) | m/z 230.1 | [M+H]⁺ (Calculated for C₁₂H₁₂N₃O₂⁺: 230.09). |

Mass Spectrometry Insight: The molecular weight of the neutral compound is 229.23 g/mol . The odd nominal mass (229 Da) perfectly aligns with the Nitrogen Rule, which dictates that an organic molecule with an odd number of nitrogen atoms (three, in this case) will have an odd nominal mass.

References

  • Preliminary anticancer evaluation of new Pd(II)
  • Source: DOI.
  • Synthesis and potent cytotoxicity of some novel imidazopyridine derivatives against MCF-7 human breast adenocarcinoma cell line Source: ResearchGate URL

Sources

Foundational

The Privileged Scaffold: Therapeutic Applications and Synthetic Utility of N-Benzyl-3-nitropyridin-2-amine in Drug Discovery

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. N-benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. N-benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4) has emerged as a highly versatile synthetic intermediate[1]. Characterized by a pyridine core substituted with a nitro group at the 3-position and a benzylamine moiety at the 2-position, this molecule possesses a unique ortho-relationship between an electron-withdrawing reducible group and a secondary amine. This specific topological arrangement makes it an ideal precursor for the synthesis of biologically active fused heterocyclic systems—most notably imidazo[4,5-b]pyridines—and for the design of multidentate ligands in transition metal-based therapeutics.

As a Senior Application Scientist, I have structured this technical guide to explore the causality behind the chemical behavior of N-benzyl-3-nitropyridin-2-amine and its direct translation into potent oncology and infectious disease therapeutics.

Oncology: Imidazopyridine Derivatives and Kinase Inhibition

Mechanistic Rationale

The structural resemblance between the fused imidazopyridine heterocyclic ring system and endogenous purines allows these derivatives to act as highly effective ATP-competitive inhibitors[2]. By mimicking the adenine ring of ATP, imidazopyridines can dock into the highly conserved ATP-binding pocket of various kinase enzymes, including Aurora kinases and FLT3, which are critical regulators of mitosis and cellular signaling in cancerous cells.

N-benzyl-3-nitropyridin-2-amine serves as the foundational building block for these inhibitors. The synthetic logic dictates that the nitro group is first reduced to an amine, yielding a 2,3-diamine intermediate. This diamine is then subjected to cyclization (often using formamidine or equivalent cyclizing agents) to form the rigid imidazo[4,5-b]pyridine core[3]. The benzyl group, retained from the starting material, provides critical lipophilic interactions within the hydrophobic sub-pockets of the kinase active site.

Therapeutic Efficacy

Recent biological investigations have demonstrated that derivatives synthesized from this scaffold exhibit profound cytotoxicity against human breast adenocarcinoma. For instance, functionalizing the imidazopyridine core with an amidino group yields compounds like N-hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide, which demonstrates an IC50 of 0.082 µM against MCF-7 cells—an efficacy rivaling established chemotherapeutics such as docetaxel and imatinib mesylate[2].

Imidazopyridine_Pathway A 2-Chloro-3-nitropyridine + Benzylamine B N-benzyl-3-nitropyridin-2-amine (Key Intermediate) A->B Nucleophilic Aromatic Substitution (SNAr) C N2-benzylpyridine-2,3-diamine (Reduced Intermediate) B->C Nitro Reduction (e.g., Fe/HCl or Pd/C) D 3-Benzyl-3H-imidazo[4,5-b]pyridine (Purine Mimic) C->D Ring Closure (Cyclization) E Aurora/FLT3 Kinase Inhibition (Apoptosis in MCF-7) D->E ATP-Competitive Binding

Synthetic workflow from N-benzyl-3-nitropyridin-2-amine to kinase-inhibiting imidazopyridines.

Oncology: Palladium(II) Complexes and NNO Donor Ligands

Mechanistic Rationale

Transition metal complexes are cornerstones of oncological pharmacotherapy. While Pt(II) complexes like cisplatin are widely used, their clinical utility is frequently limited by severe nephrotoxicity and acquired drug resistance. Palladium(II) complexes offer a compelling alternative because Pd(II) and Pt(II) share a similar d8 electronic configuration and square planar geometry, yet Pd(II) complexes often exhibit different pharmacokinetic profiles and cellular uptake mechanisms[4].

N-benzyl-3-nitropyridin-2-amine is utilized to synthesize novel NNO tridentate ligands. The strategic placement of imino, amido, and oxo donor pockets allows for stable coordination with the Pd(II) metal center. The benzyl moiety enhances the overall lipophilicity of the complex, facilitating passive diffusion across the phospholipid bilayer of aggressive cancer cells[4].

Therapeutic Efficacy

In vitro assays reveal that these Pd(II) complexes exert robust anti-cancer activity. Molecular docking studies indicate that these complexes target tyrosine kinases and interact directly with DNA, leading to disrupted replication and subsequent apoptosis. Complex[Pd(L1)(CH3CN)] has shown exceptional potency against aggressive breast cancer cell lines, outperforming cisplatin in specific assays[4].

Pd_MoA N N-benzyl-3-nitropyridin-2-amine (Ligand Precursor) Pd Pd(II) Coordination [Pd(L1)(CH3CN)] N->Pd NNO Tridentate Formation Cell Cellular Internalization (Lipophilicity-driven) Pd->Cell Membrane Permeation Target Tyrosine Kinase Binding & DNA Intercalation Cell->Target Intracellular Targeting Apop Cell Cycle Arrest & Apoptosis Target->Apop Cytotoxicity

Mechanism of action for Pd(II) complexes derived from N-benzyl-3-nitropyridin-2-amine.

Infectious Diseases: Antimalarial Agents

Beyond oncology, the imidazopyridine core derived from N-benzyl-3-nitropyridin-2-amine is highly valuable in the synthesis of Lerisetron analogues[3]. Lerisetron was originally developed as a 5-HT3 receptor antagonist, but structural modifications utilizing the 3-benzyl-3H-imidazo[4,5-b]pyridine scaffold have redirected its biological activity toward Plasmodium species. The benzyl group ensures optimal partitioning into the infected erythrocytes, making this scaffold a promising candidate for next-generation antimalarial drugs.

Quantitative Data Summary

The following table summarizes the comparative in vitro cytotoxicity of compounds derived from the N-benzyl-3-nitropyridin-2-amine scaffold against standard breast cancer cell lines[2][4].

Compound / DerivativeTarget Cell LineIC50 (µM)Mechanism of ActionReference
N-hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)...MCF-70.082Kinase Inhibition (ATP-competitive)Püsküllü (2015)
[Pd(L1)(CH3CN)] ComplexMCF-720.76 ± 0.30Tyrosine Kinase / DNA InteractionHussain et al. (2023)
[Pd(L1)(CH3CN)] ComplexMDA-MB-23125.50 ± 0.30Tyrosine Kinase / DNA InteractionHussain et al. (2023)
Cisplatin (Control)MCF-724.10 ± 0.80DNA CrosslinkingHussain et al. (2023)
Docetaxel (Control)MCF-7~0.080Microtubule StabilizationPüsküllü (2015)

Note: The imidazopyridine derivative shows near-equivalence to Docetaxel, while the Pd(II) complex demonstrates superior efficacy to Cisplatin in MCF-7 cells.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the core scaffold and its subsequent coordination into a therapeutic metal complex.

Protocol A: Synthesis of N-benzyl-3-nitropyridin-2-amine[2][4]

Causality Note: The use of N,N-Dimethylformamide (DMF) as a solvent is critical here. It provides high solubility for the polar precursors and possesses a high boiling point, allowing the reaction to reach the 110°C required to overcome the activation energy of the nucleophilic aromatic substitution.

  • Preparation: In a 100 mL round-bottomed flask, dissolve 2-chloro-3-nitropyridine (1.58 g, 10 mmol, 1 eq.) in 10 mL of anhydrous DMF.

  • Reagent Addition: Slowly add benzylamine (1.07 g, 10 mmol, 1 eq.) to the stirring solution. Self-Validation Check: The solution should begin to transition to a yellow/orange hue as the amine attacks the electron-deficient pyridine ring.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 110°C for 5 hours under a nitrogen atmosphere.

  • Quenching & Precipitation: Allow the mixture to cool to room temperature. Slowly pour the mixture into 50 mL of ice-cold distilled water while stirring vigorously. A yellow precipitate will form.

  • Isolation: Filter the resultant yellow precipitate under a vacuum. Wash the filter cake with copious amounts of distilled water to remove residual DMF and unreacted benzylamine.

  • Purification: Recrystallize the crude solid from an ethyl acetate/n-hexane mixture to obtain pure N-benzyl-3-nitropyridin-2-amine (Yield: ~90%).

  • Characterization: Verify via FTIR (KBr, cm⁻¹): 3395 (N-H stretch), 1520, 1340 (NO₂ stretches). Melting point: 218–220 °C.

Protocol B: Synthesis of N2-benzylpyridine-2,3-diamine (Reduction Step)[4]

Causality Note: Reducing the nitro group is mandatory to provide the second nucleophilic amine required for either imidazopyridine cyclization or NNO ligand formation.

  • Preparation: Suspend N-benzyl-3-nitropyridin-2-amine (1.0 g, 4.3 mmol) in a suitable solvent (e.g., ethanol/water mixture).

  • Reduction: Add a reducing agent (e.g., Iron powder and catalytic HCl, or Pd/C under H₂ atmosphere). If using Fe/HCl, reflux for 7 hours.

  • Workup: Neutralize the mixture, filter through Celite to remove iron salts, and extract with ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a dark brown solid (Yield: ~65%). Melting point: 82–84 °C.

Conclusion & Future Perspectives

N-benzyl-3-nitropyridin-2-amine is far more than a simple catalog chemical; it is a highly programmable synthetic node. By leveraging its predictable reactivity—specifically the facile substitution at the 2-position and the reducible nitro group at the 3-position—medicinal chemists can rapidly generate libraries of imidazopyridines and transition metal complexes. Future drug development efforts should focus on utilizing this scaffold to develop dual-action therapeutics, such as Pd(II)-imidazopyridine conjugates, which could simultaneously intercalate DNA and inhibit overexpressed kinases in refractory tumors.

References

  • Appchem Catalog - N-Benzyl-3-nitropyridin-2-amine | 3723-70-4. Source: Appchem.
  • Mustafa Orhan Püsküllü (2015) - Synthesis and potent cytotoxicity of some novel imidazopyridine derivatives against MCF-7 human breast adenocarcinoma cell line. Source: Chemistry of Heterocyclic Compounds 51(8) / ResearchGate.
  • Shazia Hussain et al. (2023) - Preliminary anticancer evaluation of new Pd(II) complexes bearing NNO donor ligands. Source: Heliyon / National Library of Medicine (NIH).
  • Rudolf Mueller et al. - Lerisetron Analogues with Antimalarial Properties: Synthesis, Structure-Activity Relationship Studies and Biological Assessment. Source: DOI.org.

Sources

Exploratory

An In-depth Technical Guide to N-benzyl-3-nitropyridin-2-amine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of N-benzyl-3-nitropyridin-2-amine, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of N-benzyl-3-nitropyridin-2-amine, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's discovery, synthesis, structural elucidation, and potential applications. The content is structured to provide not only procedural details but also the scientific rationale behind the methodologies, reflecting field-proven insights.

Introduction and Historical Context

The discovery of N-benzyl-3-nitropyridin-2-amine is not marked by a singular event but is rather a result of the systematic exploration of pyridine chemistry. The core of this molecule, 2-amino-3-nitropyridine, is a well-established precursor in the synthesis of a variety of heterocyclic compounds.[1] The functionalization of the amino group with a benzyl substituent represents a logical step in the diversification of this chemical scaffold for applications in medicinal chemistry and materials science.

The development of synthetic routes to N-substituted 2-amino-3-nitropyridines has been driven by the need for novel building blocks in drug discovery. The pyridine ring is a privileged structure in pharmaceuticals, appearing in numerous FDA-approved drugs.[2][3] The introduction of a nitro group and a secondary amine provides handles for further chemical transformations, making compounds like N-benzyl-3-nitropyridin-2-amine valuable intermediates in the synthesis of more complex, biologically active molecules.[4][5]

Synthesis of N-benzyl-3-nitropyridin-2-amine

The most common and efficient method for the synthesis of N-benzyl-3-nitropyridin-2-amine is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-halo-3-nitropyridine with benzylamine. The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring, making it susceptible to nucleophilic attack.

Reaction Mechanism and Rationale

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is formed upon the attack of the nucleophilic benzylamine on the electron-deficient carbon atom bearing the halogen. The subsequent departure of the halide leaving group yields the N-benzyl-3-nitropyridin-2-amine product. The choice of a halogen at the 2-position is critical, with chlorine being a commonly used and effective leaving group for this transformation.[6]

Experimental Protocol

Materials:

  • 2-Chloro-3-nitropyridine

  • Benzylamine

  • Anhydrous solvent (e.g., acetonitrile, ethanol, or N,N-dimethylformamide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent, add the base (2.0-3.0 eq).

  • Under an inert atmosphere, add benzylamine (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature between 50-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-3-nitropyridin-2-amine.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 2-Chloro-3-nitropyridine + Benzylamine Conditions Solvent (e.g., Acetonitrile) Base (e.g., K2CO3) Heat (50-80°C) Reactants->Conditions 1. Mix Reaction Nucleophilic Aromatic Substitution (SNAr) Conditions->Reaction 2. React Purification Workup and Column Chromatography Reaction->Purification 3. Isolate Product N-benzyl-3-nitropyridin-2-amine Purification->Product 4. Purify

Caption: Synthetic workflow for N-benzyl-3-nitropyridin-2-amine.

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized N-benzyl-3-nitropyridin-2-amine are confirmed through various analytical techniques.

Physicochemical Properties
PropertyValue
CAS Number 3723-70-4
Molecular Formula C12H11N3O2
Molecular Weight 229.24 g/mol
Appearance Solid
Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR spectroscopy will show characteristic signals for the aromatic protons of the pyridine and benzyl rings, as well as a signal for the benzylic CH2 group and the N-H proton. The N-H proton signal can be confirmed by D2O exchange.[7][8]

    • 13C NMR spectroscopy will display resonances for all twelve carbon atoms, with the carbons attached to nitrogen and the nitro group appearing at characteristic downfield shifts.[7][8]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amine (around 3350-3450 cm-1), C-H stretching of the aromatic rings, and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm-1, respectively).[7][9]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound with the molecular ion peak (M+) at m/z 229.24. The fragmentation pattern will likely show a characteristic benzylic cleavage.[8]

Potential Applications and Research Significance

N-benzyl-3-nitropyridin-2-amine serves as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

Medicinal Chemistry

The aminopyridine scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][10] The N-benzyl group can modulate the lipophilicity and steric bulk of the molecule, potentially influencing its binding to biological targets.[11]

Furthermore, the nitro group can be readily reduced to an amino group, yielding a 2,3-diaminopyridine derivative.[1] These diamines are key precursors for the synthesis of fused heterocyclic systems such as imidazopyridines, which are known to possess a variety of therapeutic properties, including acting as kinase inhibitors and anti-viral agents.[4]

Logical Relationship Diagram

LogicalRelationship Start N-benzyl-3-nitropyridin-2-amine Reduction Reduction of Nitro Group Start->Reduction Intermediate N2-benzylpyridine-2,3-diamine Reduction->Intermediate Cyclization Cyclization with Carboxylic Acids, etc. Intermediate->Cyclization Final Imidazopyridine Derivatives (e.g., Kinase Inhibitors) Cyclization->Final

Caption: Potential synthetic utility of N-benzyl-3-nitropyridin-2-amine.

Conclusion

N-benzyl-3-nitropyridin-2-amine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the reactivity of its functional groups, makes it an attractive starting material for the creation of diverse libraries of novel heterocyclic compounds. Further exploration of the chemistry of N-benzyl-3-nitropyridin-2-amine and its derivatives is likely to lead to the discovery of new therapeutic agents.

Sources

Exploratory

Commercial Availability and Synthetic Utility of N-benzyl-3-nitropyridin-2-amine (CAS 3723-70-4) in Drug Development

A Technical Guide by a Senior Application Scientist As a Senior Application Scientist overseeing synthetic pipelines for early-stage drug discovery, I approach the procurement and application of chemical building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide by a Senior Application Scientist

As a Senior Application Scientist overseeing synthetic pipelines for early-stage drug discovery, I approach the procurement and application of chemical building blocks not merely as a logistical step, but as a strategic decision. The compound N-benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4) is a highly versatile, commercially available intermediate. It serves as a critical linchpin in the synthesis of pyridine-fused heterocycles, particularly imidazo[4,5-b]pyridines and novel Palladium(II) complexes targeting oncology and infectious disease pathways[1][2].

This whitepaper provides an in-depth analysis of its commercial landscape, the causality behind its synthetic protocols, and its downstream applications in modern pharmacochemistry.

Physicochemical Profiling & Commercial Landscape

Before integrating a building block into a multi-step synthesis, it is imperative to validate its physicochemical properties and supply chain stability. N-benzyl-3-nitropyridin-2-amine is widely accessible through major chemical suppliers, allowing research teams to bypass the initial time-consuming nucleophilic aromatic substitution (SNAr) step if budget permits, or to synthesize it in-house with high atom economy.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name N-benzyl-3-nitropyridin-2-amine
CAS Number 3723-70-4
Molecular Formula C12H11N3O2
Molecular Weight 229.24 g/mol
Appearance Light yellow solid / Yellow viscous oil
Melting Point 218–220 °C (crystalline solid form)[1]
Typical Commercial Purity 95% – 97% (HPLC/NMR verified)
Major Suppliers Sigma-Aldrich, BLDpharm, Bidepharm, Leyan[3][4][5][6]

Strategic Insight: Sourcing this compound commercially at a 97% purity threshold (e.g., from Sigma-Aldrich or BLDpharm) is highly recommended for library generation. However, for large-scale scale-up (>100g), in-house synthesis from 2-chloro-3-nitropyridine is often more cost-effective.

Mechanistic Synthesis: The SNAr Paradigm

When synthesizing N-benzyl-3-nitropyridin-2-amine in-house, the reaction relies on a Nucleophilic Aromatic Substitution (SNAr).

The Causality of the Chemistry: The pyridine ring is inherently electron-deficient, but the addition of a strongly electron-withdrawing nitro (-NO2) group at the 3-position drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This creates a highly electrophilic center at the adjacent 2-position (ortho to the nitro group). When benzylamine is introduced, its nitrogen lone pair attacks the 2-position, forming a stabilized Meisenheimer complex. The subsequent elimination of the chloride ion restores aromaticity, yielding the target compound[1].

SynthesisWorkflow A 2-Chloro-3-nitropyridine (Electrophile) C N-benzyl-3-nitropyridin-2-amine CAS: 3723-70-4 A->C SNAr Reaction 100°C, 1h B Benzylamine (Nucleophile / Base) B->C SNAr Reaction 100°C, 1h D N2-benzylpyridine-2,3-diamine CAS: 32282-07-8 C->D Fe/NH4Cl Reduction 80°C, 7h E Imidazo[4,5-b]pyridines & Pd(II) Complexes D->E Cyclization / Complexation

Fig 1: Synthetic workflow from precursor to downstream drug scaffolds.

Self-Validating Protocol 1: Synthesis of CAS 3723-70-4
  • Reagent Preparation: In a 100 mL round-bottom flask, combine 2-chloro-3-nitropyridine (1.0 eq, e.g., 500 mg) with an excess of benzylamine (3.0 eq, e.g., 1.0 mL).

    • Causality: The excess benzylamine acts as both the nucleophile and the acid scavenger (base) to neutralize the HCl byproduct, driving the reaction forward without requiring external bases like K2CO3[1].

  • Thermal Activation: Heat the neat mixture to 100 °C for 1 hour.

    • Causality: Thermal energy is required to overcome the steric hindrance of the bulky benzyl group during the formation of the transition state.

  • Quenching & Extraction: Cool to room temperature and dissolve the crude mixture in 30 mL of ethyl acetate. Wash the organic layer three times with a 30 mL aqueous citric acid solution.

    • Causality: Citric acid (pH ~3) selectively protonates the highly basic unreacted benzylamine (pKa ~9.3), pulling it into the aqueous phase. The product, rendered significantly less basic by the electron-withdrawing nitro group, remains safely in the organic phase.

  • Validation: Dry over MgSO4, concentrate, and recrystallize from ethyl acetate/n-hexane. A successful reaction is validated by the precipitation of a light yellow solid with a sharp melting point of 218–220 °C and an FTIR peak at ~3395 cm-1 (secondary amine N-H stretch)[1].

Downstream Transformation: Reduction to the Diamine Scaffold

To unlock the pharmacological potential of N-benzyl-3-nitropyridin-2-amine, the nitro group must be reduced to an amine, yielding N2-benzylpyridine-2,3-diamine (CAS: 32282-07-8) . This diamine is the direct precursor to biologically active imidazo[4,5-b]pyridines.

Self-Validating Protocol 2: Chemoselective Reduction
  • Reaction Setup: Suspend N-benzyl-3-nitropyridin-2-amine (1.0 eq) in ethanol. Add iron powder (excess, ~4.8 eq) and saturated aqueous NH4Cl.

  • Reduction: Heat the suspension to 80 °C (reflux) for 7 hours.

    • Causality: This Béchamp-style reduction is highly chemoselective. Iron acts as the electron donor, and NH4Cl serves as a mild proton source. This specific combination reduces the nitro group without cleaving the sensitive benzyl-amine bond (which could occur if harsh Pd/C catalytic hydrogenation were used).

  • Validation: The reaction's progress is visually self-validating; the solution transitions from yellow to dark brown. Following hot filtration through Celite and ethyl acetate extraction, the pure diamine presents as a dark brown solid with a melting point of 82–84 °C[1][2].

Applications in Drug Development & Signaling Pathways

The derivatives synthesized from N-benzyl-3-nitropyridin-2-amine have profound applications in modern pharmacology, specifically in oncology and infectious diseases.

Tyrosine Kinase Inhibition (Oncology)

Recent advancements have utilized the diamine derivative to synthesize novel Palladium(II) complexes bearing NNO-donor ligands. These complexes exhibit impressive inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) by targeting overexpressed Tyrosine Kinases (RTKs)[1]. By binding to the kinase domain, these complexes block downstream PI3K/AKT signaling, triggering an apoptotic mode of cell death rather than uncontrolled proliferation.

KinasePathway A Receptor Tyrosine Kinase (RTK) (Overexpressed in Breast Cancer) C PI3K / AKT Pathway (Proliferation Signal) A->C Activates B Pd(II) NNO-Donor Complex (Derived from CAS 3723-70-4) B->A Inhibits Kinase Domain D Apoptotic Pathway (Caspase Activation) B->D Triggers E Cancer Cell Death (MDA-MB-231 / MCF-7) C->E Blocked by Inhibitor D->E Induces

Fig 2: Mechanism of action for Pd(II) complexes derived from CAS 3723-70-4 in cancer cells.

Antimalarial Agents (Infectious Disease)

Beyond oncology, the cyclization of the diamine intermediate yields 1-benzyl-1H-imidazo[4,5-c]pyridine and related scaffolds. These structures are core pharmacophores in the development of Lerisetron analogues, which have been heavily investigated for their potent antimalarial properties and structure-activity relationships (SAR) against Plasmodium species[2].

References

  • Sigma-Aldrich Product Catalog - N-benzyl-3-nitropyridin-2-amine | 3723-70-4. Sigma-Aldrich. 3

  • BLDpharm Product Catalog - 866154-67-8 | N-(3,4-Dichlorobenzyl)-3-nitropyridin-2-amine (Includes CAS 3723-70-4 Data). BLDpharm.5

  • National Institutes of Health (Heliyon) - Preliminary anticancer evaluation of new Pd(II) complexes bearing NNO donor ligands. NIH / Elsevier. 1

  • Lerisetron Analogues with Antimalarial Properties - Synthesis, Structure-Activity Relationship Studies and Biological Assessment. DOI Source. 2

  • Sigma-Aldrich Product Catalog - N2-benzylpyridine-2,3-diamine | 32282-07-8. Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Characterization and Synthesis of N-Benzyl-3-nitropyridin-2-amine

Introduction & Scope In modern medicinal chemistry, 2-amino-3-nitropyridine derivatives are indispensable scaffolds. Specifically, N-benzyl-3-nitropyridin-2-amine is a highly versatile building block used to synthesize N...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In modern medicinal chemistry, 2-amino-3-nitropyridine derivatives are indispensable scaffolds. Specifically, N-benzyl-3-nitropyridin-2-amine is a highly versatile building block used to synthesize N2-benzylpyridine-2,3-diamine derivatives. These are subsequently cyclized or coordinated to form bioactive benzimidazoles, antimalarial Lerisetron analogues , and NNO-donor ligands for palladium(II) anticancer complexes .

Because impurities at the C2 position can severely inhibit downstream transition-metal coordination or cyclization yields, establishing a robust, self-validating analytical characterization protocol is paramount. This guide provides a comprehensive workflow for the synthesis, isolation, and rigorous spectroscopic validation of N-benzyl-3-nitropyridin-2-amine.

Mechanistic Principles & Workflow

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . The highly electron-deficient 2-chloro-3-nitropyridine undergoes rapid substitution by benzylamine. The nitro group at the 3-position provides strong inductive and resonance stabilization of the intermediate Meisenheimer complex, directing the nucleophile exclusively to the 2-position.

Workflow Reagents Reagents: 2-Chloro-3-nitropyridine + Benzylamine Reaction SNAr Reaction (100 °C, 1 h) Reagents->Reaction Neat mixture Workup Aqueous Workup (Citric Acid Wash) Reaction->Workup Cool & extract (EtOAc) Purification Recrystallization (EtOAc / n-Hexane) Workup->Purification Dry (MgSO4) & concentrate Product Pure Product: N-benzyl-3-nitropyridin-2-amine Purification->Product Yield ~90% NMR NMR (1H, 13C) Structural Verification Product->NMR FTIR FTIR Spectroscopy Functional Group ID Product->FTIR

Fig 1. Experimental workflow for the synthesis and characterization of N-benzyl-3-nitropyridin-2-amine.

Experimental Protocol: Synthesis & Isolation

Note: This protocol is optimized for a 3.1 mmol scale to maximize yield while maintaining thermal control.

Step-by-Step Methodology
  • Reaction Setup : In a 100 mL round-bottom flask, combine 500 mg (3.1 mmol, 1.0 eq.) of 2-chloro-3-nitropyridine with 1.0 mL (9.4 mmol, 3.0 eq.) of benzylamine.

    • Causality & Expert Insight : A 3-fold excess of benzylamine is utilized not only to drive the reaction to completion but also to act as an in-situ acid scavenger for the HCl generated during the SNAr process. This prevents the protonation and deactivation of the unreacted nucleophile.

  • Thermal Activation : Heat the neat mixture to 100 °C for 1 hour under continuous magnetic stirring. The absence of an external solvent accelerates the reaction kinetics by maximizing reagent concentration.

  • Quench and Extraction : Allow the reaction to cool to ambient temperature. Dissolve the crude, viscous mixture in 30 mL of ethyl acetate (EtOAc).

  • Selective Washing (Critical Quality Step) : Wash the EtOAc layer with 30 mL of a saturated aqueous citric acid solution three times, followed by a final wash with distilled water.

    • Causality & Expert Insight : Citric acid selectively protonates the excess benzylamine (pKa ~9.3), partitioning it into the aqueous phase. The weakly basic N-benzyl-3-nitropyridin-2-amine product remains unprotonated and safely in the organic layer. Skipping this step leads to overlapping benzyl signals in downstream NMR analysis.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter and remove the solvent under reduced pressure.

  • Purification : Recrystallize the resulting yellow residue from a biphasic mixture of EtOAc and n-hexane to yield the pure product as a light yellow solid (Yield: ~90%).

Analytical Characterization & Validation

To ensure the integrity of the synthesized N-benzyl-3-nitropyridin-2-amine, a multi-modal analytical approach is required. The following table summarizes the benchmark quantitative data for a highly pure batch.

Table 1: Summary of Quantitative Analytical Data
Analytical MethodParameter / ShiftAssignment / Significance
Physical State Light yellow solidVisual confirmation of purity and successful crystallization.
Melting Point 218–220 °CHigh M.p. indicates strong intermolecular hydrogen bonding in the crystal lattice.
FTIR (KBr) 3395 cm⁻¹ (s)Secondary amine (-NH) stretching.
1722 cm⁻¹ (m), 1520 cm⁻¹Nitro (-NO₂) group stretching.
¹H NMR (300 MHz, DMSO-d6) δ 8.97 (t, J = 0.6 Hz, 1H)Secondary amine (-NH) proton, deshielded by ortho-NO₂.
δ 8.45 (m, 2H)Pyridine aromatic protons (Ar-H).
δ 7.33 (m, 5H)Benzyl aromatic protons (Ar-H).
δ 6.79 (m, 1H)Pyridine aromatic proton (Ar-H).
δ 4.81 (d, J = 0.6 Hz, 2H)Benzylic methylene (-CH₂-), split by adjacent -NH.
¹³C NMR (75 MHz, DMSO-d6) δ 152.9, 148.6, 148.3Electron-deficient pyridine carbons (C2, C3, C6).
δ 137.5, 128.7, 127.4, 127.0Benzyl aromatic carbons.
δ 45.9Benzylic methylene carbon (-CH₂-).
Data Interpretation & Troubleshooting (E-E-A-T)

NMR Diagnostics: The most diagnostic signal in the ¹H NMR spectrum is the triplet at δ 8.97 ppm. This extreme downfield shift for an amine proton is caused by the strong intramolecular hydrogen bonding between the -NH proton and the adjacent oxygen of the -NO₂ group. The disappearance of the broad primary amine signal of benzylamine and the emergence of this sharp triplet confirm the successful formation of the secondary amine linkage.

Troubleshooting: If a broad singlet appears around δ 3.8-4.0 ppm, it indicates residual unreacted benzylamine. In such cases, the citric acid wash (Step 4) must be repeated to ensure the self-validating purity of the compound before proceeding to downstream applications.

References

  • Preliminary anticancer evaluation of new Pd(II) complexes bearing NNO donor ligands.nih.gov.
  • Lerisetron Analogues with Antimalarial Properties: Synthesis, Structure-Activity Relationship Studies and Biological Assessment.doi.org.
Application

Application Notes and Protocols for In-Vitro Evaluation of N-benzyl-3-nitropyridin-2-amine

Authored by: Your Senior Application Scientist Introduction: Exploring the Therapeutic Potential of N-benzyl-3-nitropyridin-2-amine The 3-nitropyridine scaffold is an emerging pharmacophore in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: Exploring the Therapeutic Potential of N-benzyl-3-nitropyridin-2-amine

The 3-nitropyridine scaffold is an emerging pharmacophore in modern medicinal chemistry, with derivatives demonstrating significant cytotoxic potential across a range of cancer types.[1] The core mechanism of action for several analogs in this class has been identified as the disruption of microtubule dynamics through binding to the colchicine-site of tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1] Furthermore, related structures have shown inhibitory activity against various protein kinases, another critical target class in oncology.[2][3]

N-benzyl-3-nitropyridin-2-amine is a member of this promising class of compounds. While its specific biological targets are yet to be fully elucidated, its structural similarity to known bioactive molecules warrants a thorough investigation of its potential as a therapeutic agent. These application notes provide a detailed guide for researchers to conduct initial in-vitro screening of N-benzyl-3-nitropyridin-2-amine, focusing on its potential anti-proliferative and kinase inhibitory activities. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for further drug development efforts.

Preliminary Compound Handling and Preparation

Prior to initiating any in-vitro assays, proper handling and preparation of N-benzyl-3-nitropyridin-2-amine are critical for reproducible results.

Solubility and Stability: N-benzyl-3-nitropyridin-2-amine is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of the compound in aqueous media should be determined, as precipitation can be a concern. It is advisable to perform a kinetic solubility assay, especially for long-term cell-based experiments.

Table 1: Compound Preparation Quick Guide

ParameterRecommendationRationale
Solvent 100% DMSOHigh solubility for stock solution preparation.
Stock Concentration 10-50 mMAllows for a wide range of working concentrations with minimal DMSO in the final assay.
Storage -20°C or -80°C in aliquotsPrevents degradation and minimizes freeze-thaw cycles.
Final DMSO Concentration in Assay < 0.5% (v/v)High concentrations of DMSO can be toxic to cells and interfere with enzyme activity.

Protocol 1: Cell Viability and Cytotoxicity Assessment

The initial step in evaluating the anti-cancer potential of N-benzyl-3-nitropyridin-2-amine is to determine its effect on the viability and proliferation of cancer cell lines. A colorimetric assay, such as the MTT or MTS assay, is a robust and high-throughput method for this purpose. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[5][6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Experimental Workflow: Cell Viability

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis cell_culture 1. Culture and harvest cancer cell lines cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding incubation1 3. Incubate for 24h (adhesion) cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of N-benzyl-3-nitropyridin-2-amine treatment 5. Treat cells with compound incubation1->treatment compound_prep->treatment incubation2 6. Incubate for 48-72h treatment->incubation2 mtt_addition 7. Add MTT reagent incubation2->mtt_addition incubation3 8. Incubate for 2-4h mtt_addition->incubation3 solubilization 9. Add solubilization solution incubation3->solubilization read_absorbance 10. Read absorbance at 570 nm solubilization->read_absorbance data_analysis 11. Calculate % viability and IC50 read_absorbance->data_analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X working stock of N-benzyl-3-nitropyridin-2-amine by serially diluting the DMSO stock in culture media. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Carefully remove the media from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (media with the same percentage of DMSO as the highest compound concentration) and a no-cell control (media only).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the media containing MTT.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression analysis.

Table 2: Example Data Presentation for Cell Viability Assay

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2096
10.9576
100.6048
500.2520
1000.108

Protocol 2: In-Vitro Kinase Inhibition Assay

Given that many anti-cancer agents target protein kinases, it is prudent to screen N-benzyl-3-nitropyridin-2-amine for kinase inhibitory activity.[8][9] A generic in-vitro kinase assay can be performed using a purified kinase, a suitable substrate, and ATP. The activity of the kinase is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.[9][10]

Principle of a Luminescence-Based Kinase Assay

A common non-radioactive method is a luminescence-based assay that measures the amount of ATP remaining in the reaction. The kinase reaction consumes ATP, and the remaining ATP is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase activity.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Readout & Analysis reagent_prep 1. Prepare kinase, substrate, ATP, and inhibitor solutions reaction_setup 2. Set up reaction in a 384-well plate reagent_prep->reaction_setup incubation1 3. Incubate at 30°C for 1 hour reaction_setup->incubation1 atp_detection 4. Add ATP detection reagent incubation1->atp_detection incubation2 5. Incubate at room temperature for 10 min atp_detection->incubation2 read_luminescence 6. Read luminescence incubation2->read_luminescence data_analysis 7. Calculate % inhibition and IC50 read_luminescence->data_analysis

Caption: Workflow for an in-vitro kinase inhibition assay.

Detailed Protocol:
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[8]

    • Dilute the purified kinase (e.g., a relevant tyrosine or serine/threonine kinase) and substrate in the kinase buffer to the desired concentrations.

    • Prepare a solution of ATP at a concentration close to its Km for the specific kinase.

    • Prepare serial dilutions of N-benzyl-3-nitropyridin-2-amine in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the following in order:

      • 5 µL of the compound dilution or vehicle control.

      • 10 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Equilibrate the plate and the ATP detection reagent (e.g., ADP-Glo™) to room temperature.

    • Add 25 µL of the ATP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.

Table 3: Example Data Presentation for Kinase Inhibition Assay

Concentration (µM)Luminescence (RLU)% Inhibition
0 (No Inhibitor)1,500,0000
0.011,450,0003.3
0.11,200,00020
1700,00053.3
10200,00086.7
10050,00096.7

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in-vitro characterization of N-benzyl-3-nitropyridin-2-amine. The successful execution of these protocols will yield crucial data on the compound's cytotoxic and potential kinase inhibitory activities, thereby guiding subsequent research. Positive results from these screening assays would justify further investigation into its mechanism of action, including tubulin polymerization assays, cell cycle analysis, and apoptosis assays. The ultimate goal is to build a comprehensive biological profile of N-benzyl-3-nitropyridin-2-amine to determine its viability as a lead compound for cancer therapy.

References

  • Protocol for Invitro Kinase Assay. (n.d.).
  • PKC-θ in vitro Kinase Activity Assay. (2016, October 20). Bio-protocol.
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
  • Overview of Cell Viability and Survival. (n.d.). Cell Signaling Technology.
  • Cell Viability, Cytotoxicity & Proliferation Assays. (n.d.). Assay Genie.
  • Cell viability assays. (n.d.). Abcam.
  • Cell Health Screening Assays for Drug Discovery. (n.d.). Promega Corporation.
  • Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay. (n.d.). Benchchem.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Buy N-benzyl-N-methyl-5-nitropyridin-2-amine | 181114-66-9. (2023, August 17). Smolecule.
  • In Vitro vs. In Vivo Efficacy of 3-Nitropyridine Analogs as Potent Anti-Cancer Agents. (n.d.). Benchchem.
  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs.
  • Comparative Analysis of the Biological Activity of 6-Methoxy-2-nitropyridin-3-amine Derivatives and Related Compounds. (n.d.). Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH.

Sources

Method

Application Note: N-Benzyl-3-nitropyridin-2-amine as a Key Intermediate in Organic Synthesis

Executive Summary In modern drug discovery and organic synthesis, the construction of functionalized heterocyclic scaffolds is paramount. N-benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4) serves as a highly versatile, pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, the construction of functionalized heterocyclic scaffolds is paramount. N-benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4) serves as a highly versatile, privileged intermediate[1]. Its structural topology—a pyridine ring activated by a nitro group and substituted with a benzyl-protected amine—makes it an ideal precursor for the synthesis of 2,3-diaminopyridines and subsequently, 3H-imidazo[4,5-b]pyridines[2]. These downstream scaffolds are critical in the development of antimalarial agents, kinase inhibitors, and potent cytotoxic compounds targeting human breast adenocarcinoma (MCF-7) cell lines[3][4].

This application note provides a comprehensive, self-validating guide to the synthesis, reduction, and cyclization of N-benzyl-3-nitropyridin-2-amine, detailing the mechanistic causality behind each experimental choice to ensure robust reproducibility for research scientists.

Chemical Identity & Physicochemical Properties

To ensure rigorous tracking of materials during synthetic workflows, the key properties of the intermediate are summarized below.

PropertyValue / Description
Chemical Name N-benzyl-3-nitropyridin-2-amine
CAS Number 3723-70-4[1]
Molecular Formula C₁₂H₁₁N₃O₂[1]
Molecular Weight 229.23 g/mol [1]
Appearance Light yellow solid to yellow viscous oil (dependent on purity/crystallization)[5][6]
Melting Point 218–220 °C (when crystallized from EtOAc/n-hexane)[6]

Mechanistic Overview & Synthetic Workflow

The utility of N-benzyl-3-nitropyridin-2-amine lies in its sequential transformation capabilities.

  • Nucleophilic Aromatic Substitution (SₙAr): The synthesis exploits the extreme electron deficiency of 2-chloro-3-nitropyridine. The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 3-position synergistically lower the LUMO of the ring, highly activating the 2-position for nucleophilic attack by benzylamine[6].

  • Catalytic Transfer Hydrogenation: The nitro group is reduced to an amine to yield N2-benzylpyridine-2,3-diamine. Using Palladium on Carbon (Pd/C) with hydrazine hydrate acts as an in situ hydrogen source, bypassing the need for high-pressure hydrogen gas cylinders[7].

  • Heteroannulation (Cyclization): The resulting diamine is condensed with an orthoester or carboxylic acid to form the fused imidazo[4,5-b]pyridine system, an isostere of purine[2].

SyntheticWorkflow SM 2-Chloro-3-nitropyridine (Starting Material) INT1 N-benzyl-3-nitropyridin-2-amine (Key Intermediate) SM->INT1 SₙAr Reaction (100 °C, 1h) NUC Benzylamine (Nucleophile/Base) NUC->INT1 INT2 N2-benzylpyridine-2,3-diamine (Reduced Precursor) INT1->INT2 Transfer Hydrogenation (Pd/C, N2H4·H2O) PROD 3-Benzyl-3H-imidazo[4,5-b]pyridine (Bioactive Scaffold) INT2->PROD Cyclization (Formic Acid / Heat)

Synthetic workflow of N-benzyl-3-nitropyridin-2-amine and its downstream cyclization.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-3-nitropyridin-2-amine via SₙAr

Causality Check: Benzylamine is used in a 3-fold molar excess. One equivalent acts as the nucleophile, while the remaining equivalents act as a proton sponge to scavenge the HCl byproduct, driving the reaction to completion without the need for biphasic inorganic bases (like K₂CO₃) which can cause mass-transfer limitations[6].

Step-by-Step Procedure:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-chloro-3-nitropyridine (500 mg, 3.1 mmol, 1.0 eq.) to the flask[6].

  • Add benzylamine (1.0 mL, 9.4 mmol, 3.0 eq.) directly to the neat solid[6]. Note: The reaction can be run neat or in a minimal volume of DMF (1 mL) if stirring is hindered[3].

  • Heat the reaction mixture to 100–110 °C using an oil bath for 1 to 5 hours[3][6]. Monitor completion via TLC (Hexane/EtOAc).

  • Allow the mixture to cool to room temperature. Dilute the crude mixture with ethyl acetate (30 mL)[6].

  • Wash the organic layer with an aqueous citric acid solution (30 mL, 3 times) to remove excess unreacted benzylamine, followed by a brine wash[6].

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallize the resulting yellow solid from ethyl acetate/n-hexane to afford the pure product (Yield: ~90%)[6].

Protocol 2: Catalytic Reduction to N2-benzylpyridine-2,3-diamine

Causality Check: Hydrazine hydrate is selected over H₂ gas. On the surface of the Pd/C catalyst, hydrazine decomposes into nitrogen gas and hydrogen. This provides a steady, controllable reduction environment, eliminating the risk of over-reduction of the pyridine ring while ensuring laboratory safety[7].

Step-by-Step Procedure:

  • In a 50 mL flask, dissolve N-benzyl-3-nitropyridin-2-amine (1.0 g, 4.3 mmol) in absolute ethanol (20 mL)[7].

  • Carefully add 10% Pd/C (0.1 g) to the solution. Safety Note: Pd/C is pyrophoric; add it to the solvent under an inert atmosphere (N₂ or Ar).

  • Add hydrazine hydrate (4–5 mL) dropwise to the stirring suspension[7].

  • Attach a reflux condenser and heat the mixture to reflux for 7–8 hours[7].

  • Monitor by TLC (Ethyl acetate/n-hexane 2:3). The disappearance of the yellow starting material indicates completion[7].

  • Cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Pour the dark brown filtrate into ice-cold distilled water to precipitate the product[7].

  • Filter the dark brown precipitates, dry under vacuum, and store in a desiccator (Yield: ~65%)[7].

Analytical Data & Characterization

Rigorous characterization is required to confirm the success of the intermediate synthesis and its subsequent reduction. The table below summarizes the expected spectroscopic data[6][7].

CompoundFTIR (KBr, cm⁻¹)¹H NMR (300 MHz, DMSO-d₆) δ ppm¹³C NMR (75 MHz, DMSO-d₆) δ ppm
N-benzyl-3-nitropyridin-2-amine 3395 (N-H str), 3079, 3029, 2918, 1722 (NO₂ asym str)8.97 (t, 1H, -NH), 8.45 (m, 2H, Ar-H), 7.33 (m, 5H, Ar-H), 6.79 (m, 1H, Ar-H), 4.81 (d, 2H, -CH₂)152.9, 148.6, 148.3, 137.5, 128.7, 127.4, 127.0, 120.9, 108.7, 45.9
N2-benzylpyridine-2,3-diamine 3337, 3233 (NH₂ str), 3060, 2922, 2852, 17317.34 (m, 5H, Ar-H), 7.22 (d, 1H, Ar-H), 6.71 (d, 1H, Ar-H), 6.38 (m, 1H, Ar-H), 6.08 (t, 1H, -NH), 4.76 (s, 2H, -NH₂), 4.57 (d, 2H, -CH₂)147.9, 141.6, 135.2, 130.6, 128.5, 127.7, 126.8, 118.0, 113.0, 44.6

Applications in Drug Discovery

The strategic value of N-benzyl-3-nitropyridin-2-amine is demonstrated by its integration into multiple therapeutic research pipelines:

  • Anticancer Imidazopyridines: The cyclization of the reduced diamine intermediate yields 3H-imidazo[4,5-b]pyridines. Derivatives of this scaffold, particularly N-hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide, have demonstrated extreme in vitro cytotoxicity against the MCF-7 human breast adenocarcinoma cell line, achieving IC₅₀ values as low as 0.082 µM (comparable to docetaxel and imatinib)[2][3].

  • Antimalarial Agents: The intermediate is utilized in the synthesis of Lerisetron analogues. By substituting the pyridine core, researchers have developed novel compounds with potent antimalarial properties, leveraging the basicity and hydrogen-bonding capacity of the imidazopyridine core to target Plasmodium species[4][5].

  • Organometallic Therapeutics: N-benzyl-3-nitropyridin-2-amine and its derivatives act as NNO donor ligands. When complexed with Palladium(II), these novel coordination compounds are actively evaluated for their preliminary anticancer properties, offering a potential alternative to platinum-based drugs like cisplatin[6].

References

  • Preliminary anticancer evaluation of new Pd(II)
  • Synthesis and potent cytotoxicity of some novel imidazopyridine derivatives against MCF-7 human breast adenocarcinoma cell line Source: ResearchGate / Chemistry of Heterocyclic Compounds URL
  • Source: DOI.

Sources

Application

Application Notes and Protocols for Cell-Based Assays Involving N-benzyl-3-nitropyridin-2-amine

Introduction: Unveiling the Therapeutic Potential of N-benzyl-3-nitropyridin-2-amine N-benzyl-3-nitropyridin-2-amine belongs to the nitropyridine class of heterocyclic compounds, a scaffold of significant interest in med...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of N-benzyl-3-nitropyridin-2-amine

N-benzyl-3-nitropyridin-2-amine belongs to the nitropyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While direct and extensive biological data on N-benzyl-3-nitropyridin-2-amine is emerging, its structural analogs have demonstrated promising anticancer properties. Notably, related nitropyridine compounds have been identified as a novel class of microtubule-targeting agents. These agents disrupt the dynamic equilibrium of microtubule polymerization, a process critical for the formation of the mitotic spindle during cell division. Interference with microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers programmed cell death, or apoptosis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential anticancer effects of N-benzyl-3-nitropyridin-2-amine using a suite of robust cell-based assays. The protocols detailed herein are designed to be self-validating systems, enabling the elucidation of the compound's impact on cell viability, its ability to induce apoptosis and cell cycle arrest, and its direct interaction with its putative molecular target, tubulin.

Section 1: Preliminary Compound Handling and Preparation

Prior to initiating cell-based assays, proper handling and preparation of N-benzyl-3-nitropyridin-2-amine are crucial for obtaining reproducible results.

Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₁N₃O₂[1]
Molecular Weight229.24 g/mol [1]
Physical FormSolid[1]
Purity≥95%[1]

Stock Solution Preparation:

The solubility of N-benzyl-3-nitropyridin-2-amine in aqueous media is expected to be limited. Therefore, a high-concentration stock solution should be prepared in an organic solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a recommended solvent.

  • Stock Concentration: Prepare a 10 mM stock solution of N-benzyl-3-nitropyridin-2-amine in sterile DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (DMSO-treated cells) in all experiments to account for any effects of the solvent.

Section 2: Assessing Cytotoxicity with the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Scientific Rationale

This initial screen is fundamental to determine the concentration range over which N-benzyl-3-nitropyridin-2-amine exhibits cytotoxic effects. The resulting dose-response curve is used to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%), which is a critical parameter for designing subsequent mechanistic studies.

Experimental Protocol

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF7, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • N-benzyl-3-nitropyridin-2-amine stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-benzyl-3-nitropyridin-2-amine in complete medium from the 10 mM stock. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value from the curve using non-linear regression analysis.

Section 3: Investigating the Induction of Apoptosis by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.

Scientific Rationale

Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells but can enter late apoptotic and necrotic cells.

Experimental Workflow

cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis A Seed and treat cells with N-benzyl-3-nitropyridin-2-amine B Harvest and wash cells A->B Incubate C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E Stain F Analyze by flow cytometry E->F Prepare for analysis

Caption: Workflow for Annexin V/PI apoptosis assay.

Experimental Protocol

Materials:

  • Cancer cell lines

  • 6-well plates

  • N-benzyl-3-nitropyridin-2-amine

  • Positive control: Staurosporine (1 µM)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with N-benzyl-3-nitropyridin-2-amine at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

  • Staining: Wash the cells with ice-cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Analysis

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-left (Annexin V- / PI-): Viable cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Section 4: Determining Cell Cycle Arrest by Propidium Iodide Staining

This method utilizes propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution based on DNA content.

Scientific Rationale

Cells in different phases of the cell cycle (G0/G1, S, and G2/M) have distinct amounts of DNA. By quantifying the DNA content, we can determine if N-benzyl-3-nitropyridin-2-amine causes an accumulation of cells in a specific phase, indicative of cell cycle arrest.

Experimental Protocol

Materials:

  • Cancer cell lines

  • 6-well plates

  • N-benzyl-3-nitropyridin-2-amine

  • Positive control: Paclitaxel (100 nM) or Nocodazole (100 ng/mL)

  • Ice-cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Analysis

The flow cytometer will generate a histogram of cell counts versus fluorescence intensity (DNA content).

  • G0/G1 peak: 2n DNA content

  • S phase: Between 2n and 4n DNA content

  • G2/M peak: 4n DNA content

Analyze the histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M peak would support the hypothesis that the compound targets microtubule dynamics.

Section 5: Mechanistic Validation by Western Blotting for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

Scientific Rationale

The induction of apoptosis is often mediated by a cascade of enzymes called caspases. Executioner caspases, such as caspase-3, cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. Detecting the cleaved (active) forms of caspase-3 and PARP provides strong evidence for apoptosis induction.

Experimental Protocol

Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis
  • Quantify the band intensities using densitometry software.

  • Normalize the expression of cleaved caspase-3 and cleaved PARP to the loading control (β-actin).

  • Compare the levels of the cleaved proteins in treated samples to the vehicle control.

Section 6: Direct Target Engagement: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of N-benzyl-3-nitropyridin-2-amine on the polymerization of purified tubulin into microtubules.

Scientific Rationale

This cell-free assay provides direct evidence of the compound's interaction with its putative target, tubulin. The polymerization of tubulin can be monitored by measuring the increase in light scattering (turbidity) at 340 nm as microtubules form.[2]

Signaling Pathway Visualization

cluster_0 Microtubule Dynamics Disruption cluster_1 Cellular Consequences A N-benzyl-3-nitropyridin-2-amine B Binds to Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Mitotic Spindle Disruption C->D E G2/M Phase Arrest D->E F Apoptosis E->F

Caption: Proposed mechanism of action for N-benzyl-3-nitropyridin-2-amine.

Experimental Protocol

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and general tubulin buffer)

  • N-benzyl-3-nitropyridin-2-amine

  • Positive control: Vincristine or Nocodazole[2]

  • Negative control: DMSO

  • 96-well clear, flat-bottom plate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Prepare the tubulin solution and test compound dilutions in ice-cold general tubulin buffer containing GTP.

  • Assay Setup: Add the test compound or controls to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.[2]

Data Analysis
  • Plot the absorbance at 340 nm against time to generate polymerization curves.

  • Determine the rate of polymerization (Vmax) from the slope of the linear phase of the curve.

  • Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value for the inhibition of tubulin polymerization.

Conclusion

The application notes and protocols outlined in this guide provide a comprehensive framework for the initial characterization of the anticancer properties of N-benzyl-3-nitropyridin-2-amine. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by directly assessing its impact on tubulin polymerization, researchers can gain significant insights into its mechanism of action. These studies will form a solid foundation for further preclinical development of this promising compound.

References

  • Reaction Biology. (2022, May 11).
  • BenchChem. (2025).
  • Abdullah, N. M., Rosania, G. R., & Shedden, K. (2009). Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors. PLOS ONE, 4(2), e4470.
  • Cytoskeleton, Inc.
  • Naqvi, A. A. T., et al. (2021). 2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines. Molecules, 26(3), 633.
  • Sigma-Aldrich.
  • NCBI Bookshelf. (2021, July 1). Apoptosis Marker Assays for HTS. In Assay Guidance Manual.
  • iQ Biosciences. Apoptosis Assay. iQ Biosciences.
  • Sigma-Aldrich. N-benzyl-3-nitropyridin-2-amine. Sigma-Aldrich.

Sources

Method

Application Note: Spectroscopic Characterization of N-benzyl-3-nitropyridin-2-amine and its Reduction Product

Abstract This technical guide provides a comprehensive framework for the spectroscopic analysis of N-benzyl-3-nitropyridin-2-amine, a key intermediate in medicinal chemistry, and its principal reaction products. We detai...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of N-benzyl-3-nitropyridin-2-amine, a key intermediate in medicinal chemistry, and its principal reaction products. We detail the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) to monitor and confirm the chemical transformation of this substrate. The primary focus is on a canonical reaction: the reduction of the nitro group to form N¹-benzylpyridine-2,3-diamine. This note explains the causality behind experimental choices, provides validated protocols, and presents a comparative analysis of the spectroscopic data, enabling unambiguous characterization of both the starting material and the final product.

Introduction: The Chemical Context

N-benzyl-3-nitropyridin-2-amine serves as a versatile precursor in the synthesis of various biologically active heterocyclic compounds. The pyridine ring system is a fundamental motif in numerous pharmaceuticals, and the strategic placement of amino, nitro, and benzyl groups allows for diverse downstream functionalization.[1] The nitro group, in particular, is a powerful electron-withdrawing group that not only influences the reactivity of the pyridine ring but also serves as a synthetic handle for the introduction of an amino group, a critical step in the construction of many drug candidates.[2]

Accurate and robust analytical methods are paramount for confirming the structure of the starting material and verifying the outcome of subsequent reactions. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate molecular structure, track reaction progress, and identify byproducts. This guide establishes a baseline spectroscopic profile for N-benzyl-3-nitropyridin-2-amine and demonstrates how these spectral signatures are predictably altered upon the reduction of the nitro group, a common and vital synthetic transformation.[3]

Spectroscopic Profile of N-benzyl-3-nitropyridin-2-amine (Starting Material)

The unique arrangement of functional groups in N-benzyl-3-nitropyridin-2-amine gives rise to a distinct spectroscopic fingerprint. The following sections detail the expected spectral data, grounded in the analysis of its constituent parts: the 3-nitropyridine core and the N-benzyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For N-benzyl-3-nitropyridin-2-amine, the combination of an aromatic pyridine system and a benzyl substituent results in a well-resolved spectrum.

  • ¹H NMR Insights: The proton spectrum is characterized by three distinct regions. The aromatic region will show signals for the five protons of the benzyl ring and the three protons of the pyridine ring. Due to the strong electron-withdrawing effect of the adjacent nitro group, the pyridine protons are expected to be significantly downfield. The benzylic protons (-CH₂-) will appear as a doublet (if coupled to the N-H proton) or a singlet (if exchange is rapid or a deuterated solvent is used that facilitates exchange) typically between 4.5 and 5.0 ppm. The secondary amine proton (-NH-) will appear as a broad signal.

  • ¹³C NMR Insights: The carbon spectrum corroborates the proton data. The pyridine carbons are deshielded, particularly the carbon bearing the nitro group (C3). The benzyl group carbons will appear in the typical aromatic region (~127-138 ppm), with the benzylic carbon (-CH₂) appearing around 48-50 ppm.

Table 1: Predicted NMR Data for N-benzyl-3-nitropyridin-2-amine
Technique Expected Chemical Shifts (δ, ppm) and Multiplicities
¹H NMR (400 MHz, CDCl₃)~8.4 (dd, H-6), ~8.2 (dd, H-4), ~7.3-7.4 (m, 5H, Benzyl Ar-H), ~6.8 (t, H-5), ~6.5 (br s, 1H, NH), ~4.8 (d, 2H, CH₂)
¹³C NMR (101 MHz, CDCl₃)~158 (C-2), ~152 (C-6), ~145 (C-4), ~138 (Benzyl C-ipso), ~135 (C-3), ~129 (Benzyl Ar-C), ~128 (Benzyl Ar-C), ~127 (Benzyl Ar-C), ~115 (C-5), ~48 (CH₂)

Note: These are predicted values based on data from analogous structures like 2-amino-3-nitropyridine and various N-benzylanilines. Actual values may vary slightly.[4][5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is exceptionally sensitive to the presence of specific functional groups. For the starting material, the most diagnostic peaks are those corresponding to the nitro group.

  • Causality: The N=O bonds in the nitro group have a high dipole moment and produce strong, characteristic absorption bands. The asymmetric stretch appears at a higher frequency than the symmetric stretch. The N-H bond of the secondary amine and the aromatic C-H bonds are also readily identifiable.

  • Key Absorptions:

    • ~3400 cm⁻¹: N-H stretch of the secondary amine.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretches.

    • ~1580-1610 cm⁻¹: Aromatic C=C and C=N ring stretching.

    • ~1530 cm⁻¹ (strong): Asymmetric NO₂ stretch. This is a key marker.[7]

    • ~1350 cm⁻¹ (strong): Symmetric NO₂ stretch. This is also a key marker.[7]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Molecular Ion: The molecular formula is C₁₂H₁₁N₃O₂ with a molecular weight of 229.23 g/mol . The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should be observed at m/z 229 or 230, respectively.[8]

  • Key Fragmentation: A characteristic fragmentation pathway for nitroaromatic compounds is the loss of NO (30 Da) and NO₂ (46 Da).[9] Another likely fragmentation is the cleavage of the benzyl group, leading to a prominent tropylium ion at m/z 91.

UV-Visible (UV-Vis) Spectroscopy

The extensive conjugation in the nitropyridine ring system results in strong UV-Vis absorption.

  • Expected λₘₐₓ: N-benzyl-3-nitropyridin-2-amine is expected to have a significant absorption maximum (λₘₐₓ) in the UV-A or near-visible region (typically >350 nm) due to the electronic transitions within the highly conjugated, electron-deficient aromatic system.[10]

The Reaction: Reduction of the Nitro Group

A foundational transformation for this class of compounds is the reduction of the nitro group to a primary amine. This reaction dramatically alters the electronic properties and structure of the molecule, providing an excellent case study for spectroscopic analysis.

G cluster_0 Starting Material cluster_1 Product SM N-benzyl-3-nitropyridin-2-amine (C12H11N3O2) Reagents H₂ (g), Pd/C Ethanol, RT P N¹-benzylpyridine-2,3-diamine (C12H13N3) Reagents->P Reduction G A Synthesize or Procure N-benzyl-3-nitropyridin-2-amine B Characterize Starting Material (NMR, FTIR, MS, UV-Vis) A->B C Perform Nitro Group Reduction A->C G Compare Spectra (Start vs. Product) B->G D Monitor Reaction (TLC or LC-MS) C->D E Work-up & Purify Product D->E Reaction Complete F Characterize Final Product (NMR, FTIR, MS, UV-Vis) E->F F->G

Caption: General workflow for reaction and analysis.

Protocol: Catalytic Hydrogenation

This protocol is a standard, high-yielding method for nitro group reduction.

  • Setup: In a round-bottom flask suitable for hydrogenation, dissolve N-benzyl-3-nitropyridin-2-amine (1.0 eq) in ethanol or methanol.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen gas, then introduce hydrogen gas (H₂), typically using a balloon or a pressurized system.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude N¹-benzylpyridine-2,3-diamine, which can be further purified by column chromatography or recrystallization if necessary.

Protocol: Sample Preparation for Spectroscopy
  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

    Rationale: Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds. [11]

  • FTIR Spectroscopy:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil and collect the spectrum.

    Rationale: ATR-FTIR is a rapid and convenient method for solid samples, requiring minimal sample preparation compared to traditional KBr pellet methods. [11]

  • Mass Spectrometry (ESI-MS):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • A small amount of formic acid may be added to promote protonation for positive ion mode ([M+H]⁺).

    • Infuse the solution directly into the ESI source.

  • UV-Vis Spectroscopy:

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • Perform serial dilutions to obtain a final concentration where the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Record the spectrum in a 1 cm path length quartz cuvette against a solvent blank. [10]

Conclusion

The spectroscopic techniques of NMR, FTIR, MS, and UV-Vis provide a powerful and complementary suite of tools for the unambiguous characterization of N-benzyl-3-nitropyridin-2-amine and its reaction products. The reduction of the nitro group to a primary amine serves as a clear example, inducing significant and predictable changes across all analytical platforms: upfield shifts in NMR, the disappearance of strong NO₂ stretches and appearance of N-H stretches in FTIR, a 30 Da mass decrease in MS, and a hypsochromic shift in UV-Vis. By following the protocols and understanding the spectral correlations outlined in this guide, researchers can confidently monitor their reactions and validate the structures of their target molecules.

References

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • ResearchGate. (2025). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • ResearchGate. (n.d.). FTIR spectra of mono-nitro (2) and diamine (3) compounds. Retrieved from [Link]

  • MDPI. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Retrieved from [Link]

  • ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines. Retrieved from [Link]

  • CORE. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzylamino-3-nitropyridine. PubChem Compound Database. Retrieved from [Link]

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Application

application of N-benzyl-3-nitropyridin-2-amine in antimicrobial research.

Application Note: N-Benzyl-3-nitropyridin-2-amine as a Privileged Scaffold in Antimicrobial and Therapeutic Drug Discovery Executive Summary & Mechanistic Rationale In the landscape of modern drug discovery, the rational...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Benzyl-3-nitropyridin-2-amine as a Privileged Scaffold in Antimicrobial and Therapeutic Drug Discovery

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, the rational design of antimicrobial and antineoplastic agents relies heavily on versatile, electron-deficient heterocyclic scaffolds. N-benzyl-3-nitropyridin-2-amine has emerged as a critical intermediate and active pharmacophore in the synthesis of potent antimicrobial agents, fungicidal compounds, and transition-metal therapeutic complexes[1][2].

As a Senior Application Scientist, it is vital to understand the chemical causality that makes this molecule so effective:

  • Nucleophilic Aromatic Substitution (SNAr) Activation: The presence of the strongly electron-withdrawing nitro (-NO2) group at the 3-position significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. This activates the adjacent 2-position, making it highly susceptible to nucleophilic attack by primary amines (like benzylamine) to form stable, functionalized scaffolds[1].

  • Lipophilicity and Membrane Penetration: The addition of the benzyl moiety increases the partition coefficient (LogP) of the molecule. In antimicrobial applications, this enhanced lipophilicity is the primary driver for passive diffusion across the lipid-rich outer membranes of Gram-negative bacteria and the complex cell walls of agricultural fungi like Botrytis cinerea[3].

  • Downstream Cyclization & Chelation: The reduction of the nitro group yields a diamine, which acts as a perfect precursor for cyclization into planar imidazopyridines or benzimidazole analogs. These planar heterocycles are capable of intercalating microbial DNA and inhibiting crucial enzymes (e.g., topoisomerases or kinases)[2][4]. Furthermore, the resulting NNO or NN donor sets readily chelate transition metals like Pd(II), creating complexes with robust therapeutic potential[1][5].

Visualizing the Workflows

Workflow A 2-Chloro-3-nitropyridine (Starting Material) B Benzylamine (Nucleophile & Base) C N-Benzyl-3-nitropyridin-2-amine (Key Scaffold) D Reduction & Cyclization (Imidazopyridines) C->D Pathway 1 E Metal Chelation (Pd(II) Complexes) C->E Pathway 2 F Antimicrobial & Anticancer Screening D->F E->F AB AB AB->C SNAr Reaction

Synthesis pathways mapping N-benzyl-3-nitropyridin-2-amine to its bioactive derivatives.

Mechanism Step1 Scaffold Application (Imidazopyridine/Pd-Complex) Step2 Enhanced Lipophilicity (Membrane Penetration) Step1->Step2 Step3 DNA Intercalation & Enzyme Inhibition Step2->Step3 Step4 Cell Cycle Arrest (Pathogen Death) Step3->Step4

Mechanistic pathway of antimicrobial action for functionalized pyridine derivatives.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Benzyl-3-nitropyridin-2-amine via SNAr

This protocol utilizes a self-validating nucleophilic aromatic substitution designed to maximize yield while minimizing purification bottlenecks[1][2].

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-3-nitropyridine (500 mg, 3.1 mmol, 1.0 eq.) in 1.0 mL of N,N-Dimethylformamide (DMF) or use neat conditions.

  • Nucleophilic Addition: Add benzylamine (1.0 mL, 9.4 mmol, 3.0 eq.) dropwise at room temperature.

    • Causality Note: The 3-fold excess of benzylamine is a deliberate, self-contained choice. One equivalent acts as the nucleophile, while the remaining two equivalents serve as a proton sponge to neutralize the generated HCl. This prevents the protonation of the nucleophile and drives the reaction to completion without requiring auxiliary bases like triethylamine.

  • Thermal Activation: Heat the reaction mixture to 100–110 °C for 1 to 5 hours[1][2].

    • Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the starting material spot (UV active at 254 nm) confirms the completion of the substitution.

  • Workup & Extraction: Cool the mixture to room temperature and dilute with 30 mL of ethyl acetate. Wash the organic layer with a 30 mL citric acid solution (three times).

    • Causality Note: The citric acid wash selectively protonates and pulls the unreacted excess benzylamine into the aqueous layer, leaving the highly organic product in the ethyl acetate layer. Follow with a distilled water wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Recrystallize the resulting yellow solid from an ethyl acetate/n-hexane mixture to obtain the pure product (Yield: ~90%)[1].

  • Spectroscopic Validation: Confirm product identity via FTIR (N-H stretch at ~3395 cm⁻¹; NO2 asymmetric stretch at ~1722 cm⁻¹) and ¹H NMR (benzylic CH2 doublet at ~4.81 ppm and amine NH triplet at ~8.97 ppm)[1].

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

To evaluate the synthesized derivatives (e.g., N-(pyridinyl)benzenesulfonamides or Pd-complexes)[6][7].

  • Inoculum Preparation: Cultivate target microbial strains (e.g., S. aureus, E. coli, or B. cinerea for fungal assays[3]) in Mueller-Hinton broth to a McFarland standard of 0.5 (approx. 1.5×108 CFU/mL).

  • Compound Solubilization: Dissolve the synthesized derivatives in sterile DMSO[8].

    • Causality Note: DMSO ensures the lipophilic benzyl and aromatic moieties remain fully solvated in the aqueous assay environment. Keep the final DMSO concentration in the assay below 1% to prevent solvent-induced microbial toxicity, which would yield false-positive efficacy data.

  • Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate, ranging from 128 µg/mL down to 0.25 µg/mL.

  • Incubation & Readout: Add the microbial inoculum, incubate at 37 °C for 24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth.

    • Validation Step: Add 20 µL of 0.015% resazurin dye to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable cells, providing an objective, self-validating colorimetric endpoint.

Quantitative Data Presentation

The table below summarizes the comparative efficacy of the N-benzyl-3-nitropyridin-2-amine scaffold and its downstream derivatives across various biological targets, highlighting the structural causality of its derivatives.

Compound ScaffoldTarget ApplicationRepresentative EfficacyPrimary Mechanism of Action
N-Benzyl-3-nitropyridin-2-amine Intermediate / BaselineModerate (MIC > 50 µM)Precursor scaffold; limited direct intercalation without cyclization.
Imidazopyridine Derivatives Breast Cancer (MCF-7) / BacteriaHigh (IC50 ~ 0.08 µM)Kinase inhibition; planar structure allows deep DNA intercalation[2].
Pd(II) NNO-Donor Complexes MDA-MB-231 / PathogensHigh (IC50 ~ 20-25 µM)Metal-enhanced membrane penetration; Tyrosine kinase inhibition[1].
6-Methoxy-3-nitropyridin-2-amines Agricultural Fungi (B. cinerea)High (EC50 ~ 0.47 mg/L)Disruption of fungal cell wall synthesis and metabolic pathways[3].
N-(pyridinyl)benzenesulfonamides Broad-spectrum BacteriaModerate to HighInhibition of bacterial folic acid synthesis[6][7].

References

  • Abd El-Halim, H., et al. "Preliminary Anticancer Evaluation of New Pd(II) Complexes Bearing NNO Donor Ligands." Journal of Saudi Chemical Society, 2023.[Link]

  • "Synthesis and potent cytotoxicity of some novel imidazopyridine derivatives against MCF-7 human breast adenocarcinoma cell line." Chemistry of Heterocyclic Compounds, 2015.[Link]

  • "Synthesis of substituted 2-vinyl and 2-phenylbenzimidazoles and progress towards the synthesis of natural products ht-13-A and ht-13-B." The Research Repository @ WVU, 2008.[Link]

  • Wang, L., et al. "Structural optimization of novel 6-methoxy-3-nitropyridin-2-amine derivatives as potential fungicidal agents against Botrytis cinerea." Pest Management Science, 2020.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-benzyl-3-nitropyridin-2-amine

Welcome to the dedicated technical support guide for the synthesis of N-benzyl-3-nitropyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of N-benzyl-3-nitropyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. We will explore the common synthetic routes, delve into the causality of side reactions, and provide field-tested troubleshooting protocols to ensure the integrity and success of your experiments.

The synthesis of N-benzyl-3-nitropyridin-2-amine is a crucial step in the development of various molecular scaffolds for pharmaceuticals. The primary routes involve the coupling of 2-chloro-3-nitropyridine with benzylamine. This is typically achieved through either a classical Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] While both methods are effective, they are susceptible to specific side reactions that can impact yield, purity, and scalability. This guide provides direct answers to common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is disappointingly low. What are the most common culprits?

Low yield is a frequent issue stemming from several potential sources, from reagent quality to suboptimal reaction conditions. The first step is to identify whether the issue is an incomplete reaction or the formation of competing side products.

Troubleshooting Workflow for Low Yield

G cluster_analysis Analysis of Crude Mixture cluster_incomplete Incomplete Reaction Causes cluster_side_reactions Side Reaction Causes cluster_solutions Solutions start Low Yield Observed tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->tlc incomplete Significant Starting Material (SM) Remains? tlc->incomplete side_products Multiple Side Products Observed? incomplete->side_products No cause1 Insufficient Reaction Time/Temp incomplete->cause1 Yes cause4 Nitro Group Reduction side_products->cause4 Yes cause2 Poor Reagent Quality (Wet Solvents, Decomposed Amine) sol1 Increase Temp/Time; Monitor by TLC cause1->sol1 cause3 Ineffective Base (S N Ar) or Inactive Catalyst (Buchwald) sol2 Use Anhydrous Solvents; Purify Reagents cause2->sol2 sol3 Check Base Strength/Solubility; Verify Catalyst Activity cause3->sol3 cause5 Hydrodehalogenation (Buchwald) sol4 See FAQ 2 & 3 cause4->sol4 cause6 Hydrolysis of Starting Material cause5->sol4 cause6->sol4

Caption: Troubleshooting workflow for low product yield.

Expert Analysis:

  • For SNAr reactions: The strong electron-withdrawing nitro group activates the pyridine ring, making the C2 position susceptible to nucleophilic attack.[2][4] However, this reaction often requires heat to proceed at a reasonable rate. If the reaction is incomplete, consider increasing the temperature (e.g., to reflux in a solvent like ethanol or DMF) or extending the reaction time. The choice of base (e.g., K₂CO₃, Et₃N) is also critical to neutralize the HCl formed.

  • For Buchwald-Hartwig amination: This catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[1][5] A failure at any step will kill the reaction. The most common failure point is an inactive catalyst. Ensure your palladium source and phosphine ligand are of high quality and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation of the phosphine ligand.

Question 2: I see multiple spots on my TLC plate. What are the most likely side products?

Identifying byproducts is crucial for optimizing the reaction and developing a purification strategy. Below are the most common impurities observed in this synthesis.

Impurity NameStructureMolecular Weight ( g/mol )Common Cause & Identification Notes
3-Nitropyridine 124.10Hydrodehalogenation: A common side reaction in Pd-catalyzed couplings.[1] The chloro group is replaced by hydrogen. Appears as a less polar spot on TLC than the product. Confirm by MS.
2-Hydroxy-3-nitropyridine 140.10Hydrolysis: Occurs if excessive water is present in the reaction, especially under basic conditions. This impurity is more polar than the desired product.
N-benzylpyridine-2,3-diamine 199.25Nitro Group Reduction: A significant risk, as many conditions used in synthesis can reduce nitro groups.[6][7] This product is significantly more polar and will have a different UV absorbance. Mass will be (M-46+16) or (M-30) relative to the desired product.
Bis(benzyl)amine 197.28Amine Homocoupling/Impurity: Can arise from impurities in the starting benzylamine or side reactions. It is relatively non-polar.
Question 3: My mass spec indicates my nitro group is being reduced. How can I prevent this?

The reduction of the nitro group to an amine is one of the most prevalent and problematic side reactions.[7][8] It fundamentally alters the electronic properties and subsequent reactivity of your molecule.

Causality and Prevention:

  • Catalytic Hydrogenation Effects: If using a Buchwald-Hartwig approach, the Palladium catalyst itself, in the presence of a hydrogen source, can facilitate nitro reduction.[6] Benzylamine or even trace water can sometimes act as a hydrogen donor at elevated temperatures.

    • Solution: Use the mildest possible reaction temperature that allows the C-N coupling to proceed. Screen different ligands; some are less prone to promoting reductive pathways. Ensure a rigorously inert atmosphere.

  • Choice of Base: Strong bases in protic solvents can sometimes generate species that act as reducing agents.

    • Solution: When using strong bases like sodium tert-butoxide (a common choice for Buchwald-Hartwig), ensure the solvent is anhydrous.[9] For SNAr, milder inorganic bases like K₂CO₃ are less likely to cause this issue.

  • Metal Contaminants: Trace metals like iron or zinc from spatulas or reaction vessels can catalyze nitro reduction under acidic or even neutral conditions.[7]

    • Solution: Use high-purity reagents and ensure glassware is scrupulously clean. Avoid using metal spatulas for transferring reagents sensitive to reduction.

Preventative Protocol: Modified Buchwald-Hartwig Conditions

This protocol uses a weaker base and a well-defined catalyst system to minimize nitro reduction.

  • Reagent Preparation: In a glovebox, add 2-chloro-3-nitropyridine (1.0 eq), benzylamine (1.2 eq), a bulky biarylphosphine ligand like XPhos (0.02 eq), and Pd₂(dba)₃ (0.01 eq) to an oven-dried Schlenk flask.

  • Solvent and Base: Add anhydrous, degassed toluene. Then, add potassium phosphate (K₃PO₄) (2.0 eq). Using a weaker base like K₃PO₄ can be less problematic for sensitive functional groups than alkoxides.[9]

  • Reaction: Seal the flask, remove from the glovebox, and heat to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS every 2-4 hours. The reaction is typically complete in 12-24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography (e.g., Hexane/Ethyl Acetate gradient).

Question 4: My SNAr reaction is very slow and gives a messy product profile. How can I optimize it?

While seemingly straightforward, the SNAr reaction's success hinges on the right combination of solvent, temperature, and base.

Mechanistic Considerations for Optimization

The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is key to the reaction rate.

SNAr_Mechanism cluster_reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products r1 2-chloro-3-nitropyridine plus1 + r2 Benzylamine mc [Intermediate]⁻ r2->mc Nucleophilic Attack p1 N-benzyl-3-nitropyridin-2-amine mc->p1 Loss of Leaving Group (Cl⁻) plus2 + Cl⁻

Caption: Simplified SNAr reaction pathway.

Optimization Strategies:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) are excellent choices because they can solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it "naked" and more reactive. They also help stabilize the charged Meisenheimer complex. Alcohols like ethanol can work but may be slower.

  • Temperature: Heating is almost always required. Refluxing in ethanol (~78 °C) or heating to 80-120 °C in DMF or DMSO will significantly accelerate the reaction.

  • Base Selection: An acid scavenger is necessary to neutralize the HCl produced. Triethylamine (TEA) or potassium carbonate (K₂CO₃) are common choices. Ensure at least one equivalent of base is used, or two equivalents if using an amine salt as the starting material.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Retrieved from [Link]

  • MacMillan, D., et al. (2014). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Princeton University.
  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. DOI:10.1039/D5MA00711A. Retrieved from [Link]

  • Ng, S. W. (2010). 2-Chloro-3-nitropyridine. ResearchGate. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of N-Benzyl-3-nitropyridin-2-amine

Welcome to the Application Scientist Support Portal. Purifying N-benzyl-3-nitropyridin-2-amine is a notorious bottleneck in medicinal chemistry and drug development workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Purifying N-benzyl-3-nitropyridin-2-amine is a notorious bottleneck in medicinal chemistry and drug development workflows. Synthesized primarily via Nucleophilic Aromatic Substitution (SNAr)[1], this compound possesses a unique "push-pull" electronic system that dictates its behavior on silica gel. This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure you isolate high-purity material without excessive yield loss.

Mechanistic Insights: The Root of Chromatographic Challenges

To purify a molecule effectively, you must understand its electronic and structural landscape. N-benzyl-3-nitropyridin-2-amine features a strongly electron-withdrawing nitro group at the 3-position and an electron-donating secondary amine at the 2-position.

The Causality of Elution Behavior: The proximity of the secondary amine (-NH) to the nitro group (-NO2) facilitates a strong intramolecular hydrogen bond. This pseudo-ring formation masks the polarity of the N-H bond, making the product surprisingly lipophilic compared to standard secondary amines. Consequently, it elutes faster on normal-phase silica gel than predicted, often compressing its retention factor (Rf) against the starting material.

The Causality of Tailing: Despite the intramolecular H-bond, the pyridine nitrogen remains exposed and basic. It interacts strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and potential co-elution with unreacted benzylamine if the solvent system is not optimized.

Troubleshooting Guides & FAQs

Q1: My product is co-eluting with unreacted 2-chloro-3-nitropyridine. How can I resolve this? A1: 2-Chloro-3-nitropyridine is highly lipophilic and lacks hydrogen-bond donors[2]. If you are using a standard Hexane/Ethyl Acetate (EtOAc) gradient, the Rf values of the starting material and the intramolecularly H-bonded product can overlap. Solution: Switch your mobile phase to a Hexane/Dichloromethane (DCM) gradient. DCM provides different polarizability and selectivity (π-π interactions) that better resolve the halogenated starting material from the benzylated product. Literature validates that a gradient of Hexane/DCM (70:30 to 50:50) effectively isolates the product[3].

Q2: I am experiencing severe tailing on the silica column. How do I achieve sharp bands? A2: Tailing is caused by the basic pyridine nitrogen binding to acidic silanols on the stationary phase. Solution: Dope your mobile phase with 1-2% Triethylamine (Et3N). The Et3N competitively binds to the active silanol sites, preventing the target molecule from sticking. Ensure you thoroughly dry the pooled fractions under high vacuum to remove residual Et3N.

Q3: The literature reports N-benzyl-3-nitropyridin-2-amine as a "yellow oil." Can I force it to crystallize for long-term storage? A3: Yes. While the free base often presents as a viscous yellow oil due to the flexible benzyl linker disrupting crystal lattice packing[3], you can convert it to a hydrochloride salt. Dissolve the oil in minimal ethanol and add 2M HCl in diethyl ether. The resulting salt will precipitate and can be recrystallized from EtOAc/Methanol to yield a stable solid.

Validated Experimental Protocols

The following protocol is designed as a self-validating system, meaning each step contains a built-in check to confirm success before proceeding.

Step-by-Step SNAr Synthesis & Purification
  • Reaction Setup: Dissolve 2-chloro-3-nitropyridine (1.0 equiv) in a polar solvent such as DMF (10 mL per 2.5 g of starting material)[1]. Add benzylamine (1.0 - 1.1 equiv) and potassium carbonate (K2CO3, 2.5 equiv) as the base[3].

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4 hours[3].

    • Self-Validation: Monitor by TLC (Hexane/DCM 1:1). The complete consumption of the UV-active 2-chloro-3-nitropyridine spot (high Rf) and the appearance of a bright yellow product spot (mid Rf) confirms the SNAr progression.

  • Aqueous Quench & Extraction: Cool the mixture to 25 °C and dilute with water (100 mL). Extract with EtOAc (2 x 80 mL)[3].

    • Causality: The water removes inorganic salts and the majority of unreacted benzylamine (which is highly water-soluble), drastically simplifying the downstream chromatography.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure[3].

  • Flash Chromatography: Load the crude residue onto a silica gel column. Elute with a gradient of Hexane/DCM (70:30 moving to 50:50)[3].

  • Fraction Analysis: Pool the yellow fractions and evaporate the solvent.

    • Self-Validation: 1H NMR (300 MHz, CD3OD) should show a characteristic doublet for the benzylic protons around 4.90 ppm (J = 6.0 Hz) and a broad singlet for the NH proton around 8.55 ppm[3].

Quantitative Data & Visualizations

Table 1: Physicochemical & Chromatographic Properties
CompoundRolePolarity / Silica AffinityKey Structural Feature
2-Chloro-3-nitropyridine Starting MaterialLow (High Rf)Halogenated, lacks H-bond donors[2]
Benzylamine NucleophileVery High (Low Rf, tails)Primary amine, highly basic
N-benzyl-3-nitropyridin-2-amine ProductMedium (Mid Rf)Intramolecular H-bond (NH to NO2)
Process Workflows

SNAr_Workflow SM Starting Materials 2-Chloro-3-nitropyridine + Benzylamine Reaction SNAr Reaction (Base, Solvent, 80°C) SM->Reaction Workup Aqueous Workup (Removes Salts & Excess Amine) Reaction->Workup Monitor by TLC Crude Crude Mixture (Product + Impurities) Workup->Crude Extract & Concentrate Chromatography Flash Chromatography (Hexane/DCM Gradient) Crude->Chromatography Pure Pure Product N-benzyl-3-nitropyridin-2-amine Chromatography->Pure Pool Yellow Fractions

Caption: Workflow for the synthesis and purification of N-benzyl-3-nitropyridin-2-amine via SNAr.

Troubleshooting Issue Purification Issue Tailing Tailing on Silica Issue->Tailing Coelution Co-elution with SM Issue->Coelution Oil Product Oils Out Issue->Oil Sol1 Add 1-2% Et3N to Mobile Phase Tailing->Sol1 Neutralizes Silanols Sol2 Use Hexane/DCM (70:30 to 50:50) Coelution->Sol2 Alters Selectivity Sol3 Form HCl Salt or Triturate Oil->Sol3 Promotes Lattice Packing

Caption: Troubleshooting decision tree for common chromatographic issues with nitropyridines.

References

  • Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines Source: Benchchem URL
  • Source: doi.
  • Title: 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 Source: PubChem - NIH URL

Sources

Troubleshooting

interpreting complex NMR spectra of N-benzyl-3-nitropyridin-2-amine derivatives

Welcome to the Technical Support Center for molecular characterization. This guide is specifically engineered for researchers and drug development professionals dealing with the complex Nuclear Magnetic Resonance (NMR) s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for molecular characterization. This guide is specifically engineered for researchers and drug development professionals dealing with the complex Nuclear Magnetic Resonance (NMR) spectra of N-benzyl-3-nitropyridin-2-amine derivatives.

Due to the unique electronic and steric environment of this scaffold, routine 1D NMR often yields ambiguous data. The following FAQs and self-validating protocols are designed to troubleshoot common spectral anomalies by addressing their underlying physicochemical causality.

Troubleshooting Guide & FAQs

FAQ 1: Signal Duplication and Peak Broadening

Question: Why do I observe broadened or duplicated signals for the benzyl methylene protons and the pyridine ring in the 1 H NMR spectrum at room temperature?

Causality & Expert Insight: This is a classic manifestation of restricted rotation around the exocyclic C2–N(amine) bond. The 2-aminopyridine system, when substituted with a strongly electron-withdrawing 3-nitro group, forms a highly conjugated "push-pull" system 1. The electron-donating amino group acts as a "pusher" and the nitro group as a "puller," increasing the double-bond character of the C–N bond. This restricts free rotation, trapping the molecule in distinct rotamers (conformational isomers) that exchange at a rate comparable to the NMR timescale at 298 K, leading to peak broadening or duplication [[2]]().

Self-Validating Protocol: Variable Temperature (VT) NMR To validate this causality and resolve the spectra, implement a VT-NMR protocol to reach the slow or fast exchange limits.

  • Sample Preparation: Dissolve 15-20 mg of the derivative in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ ) to allow for high-temperature analysis [[3]]().

  • Initial Acquisition (298 K): Acquire a standard 1 H NMR spectrum. Note the full width at half maximum (FWHM) of the broadened benzyl CH 2​ peak (typically around δ 4.5–4.9 ppm).

  • Heating Phase (Fast Exchange): Increase the probe temperature in 10 K increments up to 380 K. Allow 5 minutes for thermal equilibration at each step.

  • Coalescence Observation: Identify the coalescence temperature ( Tc​ ) where the duplicated/broad peaks merge into a single sharp peak.

  • Thermodynamic Calculation: Use the Eyring equation ( ΔG‡=−RTc​ln(kc​h/kB​Tc​) ) to calculate the rotational energy barrier, validating the push-pull steric hindrance.

VT_NMR_Workflow Start Acquire 1H NMR at 298K Check Observe Broad/Split Peaks? Start->Check Heat Heat in 10K steps (up to 380K) Check->Heat To reach fast exchange Cool Cool in 10K steps (down to 240K) Check->Cool To reach slow exchange Coalescence Identify Coalescence Temp (Tc) Heat->Coalescence Cool->Coalescence Calc Calculate ΔG‡ (Eyring Eq) Coalescence->Calc

Logical workflow for resolving restricted rotation via VT-NMR.

FAQ 2: Differentiating Intramolecular vs. Intermolecular Hydrogen Bonding

Question: The amine proton (N-H) appears highly deshielded ( δ > 8.5 ppm). How can I definitively prove this is due to intramolecular hydrogen bonding with the 3-nitro group rather than solvent interactions?

Causality & Expert Insight: In N-benzyl-3-nitropyridin-2-amine, the spatial proximity of the N-H proton to the oxygen atoms of the 3-nitro group strongly favors the formation of a stable intramolecular hydrogen bond 2. This pulls electron density away from the proton, shifting it significantly downfield (often δ 8.5–9.0 ppm in DMSO- d6​ ) 3.

Self-Validating Protocol: Concentration-Independent Chemical Shift Validation To differentiate this from intermolecular bonding (e.g., with DMSO or other solute molecules), perform a concentration-dependence study:

  • Prepare a stock solution of the compound in a non-polar, non-hydrogen-bonding solvent like CDCl 3​ at 50 mM.

  • Perform serial dilutions to create 25 mM, 10 mM, and 5 mM samples.

  • Acquire 1 H NMR for each concentration under identical parameters.

  • Data Analysis: Plot the chemical shift ( δ ) of the N-H proton versus concentration.

  • Validation: If the hydrogen bond is intramolecular, the δ value will remain constant across all dilutions. If intermolecular, the peak will shift upfield upon dilution as aggregates break apart.

Table 1: Expected NMR Quantitative Data for N-benzyl-3-nitropyridin-2-amine (DMSO- d6​ , 298 K) 3

Nucleus/PositionChemical Shift ( δ ppm)MultiplicityCoupling (J in Hz)Structural Rationale
1 H: N-H8.97Triplet (t)~6.0Deshielded by intramolecular H-bond; coupled to CH 2​ .
1 H: Pyridine H48.45Multiplet (m)N/AOrtho to NO 2​ , highly deshielded.
1 H: Benzyl Aromatics7.33Multiplet (m)N/AOverlapping phenyl protons.
1 H: Pyridine H56.79Multiplet (m)N/AMeta to NO 2​ , least deshielded pyridine proton.
1 H: Benzyl CH 2​ 4.81Doublet (d)~6.0Coupled to N-H; broadened by restricted rotation.
13 C: Pyridine C2152.9Singlet (s)N/AAttached to electronegative exocyclic Nitrogen.
13 C: Benzyl CH 2​ 45.9Singlet (s)N/AAliphatic carbon linker.
FAQ 3: Resolving Overlapping Aromatic Signals

Question: The phenyl protons of the benzyl group completely overlap with the pyridine protons in 1D 1 H NMR. How do I achieve an unambiguous assignment?

Causality & Expert Insight: Relying solely on 1D 1 H NMR is insufficient due to spectral crowding in the 6.5–8.5 ppm region. A self-validating 2D NMR system is required to trace the spin systems independently by leveraging heteronuclear and homonuclear correlations.

Self-Validating Protocol: 2D NMR Assignment Strategy

  • COSY (Correlation Spectroscopy): Use homonuclear coupling to map the isolated pyridine spin system. H5 (around 6.79 ppm) will show distinct ortho-couplings to H4 and H6. The benzyl phenyl protons will form a separate, isolated spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate the assigned 1 H signals to their directly attached 13 C atoms. This separates the overlapping proton signals based on the wider dispersion of 13 C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for linking the benzyl group to the pyridine core. Look for a 3-bond correlation from the benzyl CH 2​ protons ( δ 4.81) to the pyridine C2 carbon ( δ 152.9) 3.

NMR_Assignment_Logic Start Identify N-H & CH2 (1H NMR) COSY COSY: Map Pyridine H4-H5-H6 Start->COSY Homonuclear HMBC HMBC: Link CH2 to Pyridine C2 Start->HMBC Heteronuclear HSQC HSQC: Assign 13C-1H Pairs COSY->HSQC HMBC->HSQC NOESY NOESY: Verify Spatial Proximity HSQC->NOESY Final Validation

Logical 2D NMR pathway for resolving overlapping aromatic signals.

References

  • Preliminary anticancer evaluation of new Pd(II)
  • Source: dtic.
  • Source: acs.

Sources

Optimization

troubleshooting poor results in biological assays with N-benzyl-3-nitropyridin-2-amine

Welcome to the Technical Support Center for N-benzyl-3-nitropyridin-2-amine assays. As a Senior Application Scientist, I frequently see researchers encounter unexpected hurdles when evaluating this compound and its deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-benzyl-3-nitropyridin-2-amine assays. As a Senior Application Scientist, I frequently see researchers encounter unexpected hurdles when evaluating this compound and its derivatives in biological systems. While it is a highly valuable precursor for imidazopyridines and a potent ligand for metallo-drugs targeting cancer lines like MCF-7 and MDA-MB-231[1],[2], its inherent physicochemical properties often trigger false positives, false negatives, or erratic readouts in standard biochemical and cell-based assays.

This guide is designed to move beyond basic troubleshooting. Here, we explore the causality behind these failures and provide self-validating protocols to ensure your data is robust, reproducible, and artifact-free.

Part 1: Diagnostic Workflow

Before altering your assay conditions, use the decision tree below to identify the root cause of your inconsistent data.

TroubleshootingFlow Start Assay Result: Poor / Inconsistent CheckSol 1. Visual/DLS Check Is compound precipitating? Start->CheckSol SolIssue Aqueous Solubility Limit Reached Action: Optimize DMSO/Cosolvents CheckSol->SolIssue Yes CheckAssay 2. Assay Type Check Using MTT/MTS Readout? CheckSol->CheckAssay No AssayIssue Nitro-Redox Interference Action: Switch to Luminescence CheckAssay->AssayIssue Yes CheckTarget 3. Target Engagement Is true biological activity absent? CheckAssay->CheckTarget No TargetIssue Confirm with Orthogonal Assay (e.g., Thermal Shift) CheckTarget->TargetIssue Yes

Diagnostic workflow for troubleshooting N-benzyl-3-nitropyridin-2-amine assay failures.

Part 2: Physicochemical Interference Profile

To troubleshoot effectively, we must first understand the compound's physical nature. The table below summarizes the quantitative and qualitative data linked directly to assay interference.

ParameterValue / ObservationCausality / Impact on Assay
Physical Appearance Light yellow crystalline solid[1]Absorbs light at ~350-450 nm. This directly overlaps with colorimetric assay readouts (e.g., MTT formazan, pNPA assays), causing artificially inflated baselines.
Melting Point 218–220 °C[1]High melting point indicates strong intermolecular crystal lattice forces, contributing to poor aqueous solubility and a tendency to crash out of solution.
Chemical Core Nitroaromatic (3-nitropyridine)The -NO2 group is susceptible to enzymatic reduction. It acts as an electron sink, skewing redox-dependent viability assays and depleting cellular NADH/NADPH[3].
Target Cell Lines MCF-7, MDA-MB-231[1],[2]High metabolic and reductase activity in these aggressive breast cancer lines exacerbates nitro-reduction artifacts during extended incubations.

Part 3: Frequently Asked Questions & Causality

Q1: My compound stock appears clear in DMSO, but I lose all activity in my aqueous biochemical kinase assay. What is happening? A: N-benzyl-3-nitropyridin-2-amine features a highly hydrophobic benzylamine moiety coupled to a planar nitropyridine core. This structural combination strongly favors hydrophobic stacking. When transitioned from 100% DMSO into an aqueous buffer, the hydration energy is insufficient to keep the molecules dispersed. Instead of forming a visible precipitate, it often forms colloidal aggregates. These colloids sequester the free drug (causing false negatives) or nonspecifically bind and denature the target protein (causing false-positive promiscuous inhibition).

Q2: Why am I getting massive standard deviations or artificial spikes in viability when using MTT assays? A: This is a classic case of dual-modality assay interference. First, because the compound is a light yellow solid[1], its inherent absorbance overlaps with the spectrophotometric readout of colorimetric assays. Second, the nitroaromatic group is redox-active. In highly metabolic cancer cell lines like MCF-7[2], cellular nitroreductases partially reduce the nitro group. This consumes the reducing equivalents that the MTT assay relies upon to convert tetrazolium salts into purple formazan, leading to erratic, non-linear viability curves[3].

Part 4: Self-Validating Methodologies

To circumvent these issues, you must replace standard protocols with self-validating systems that internally control for the compound's specific interferences.

Protocol A: Self-Validating Kinetic Solubility Profiling

Objective: Determine the maximum aqueous concentration before colloidal aggregation occurs, ensuring you are testing free drug, not colloids.

  • Stock Preparation: Dissolve N-benzyl-3-nitropyridin-2-amine in 100% molecular-biology grade DMSO to a 10 mM concentration.

  • Serial Dilution: Create a 10-point 2-fold serial dilution in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO stock into 198 µL of your exact final assay buffer (yielding a 1% DMSO final concentration) in a 96-well clear-bottom plate.

  • Incubation: Incubate at 37°C for 2 hours (matching your biological assay conditions).

  • Readout: Measure absorbance at 620 nm (a wavelength where the yellow compound does not natively absorb).

  • Self-Validation Check (Critical):

    • Negative Control: Include a well with 1% DMSO only (A620 should be <0.05).

    • Positive Control: Spike a well with 100 µM Nicardipine (a known insoluble compound; A620 should be >0.1).

    • Interpretation: Any increase in A620 for your test compound indicates light scattering from colloidal aggregates. Do not use concentrations above the point where A620 begins to rise.

Protocol B: Orthogonal ATP-Luminescence Viability Assay

Objective: Bypass the redox and colorimetric interference inherent to MTT/MTS assays when testing nitroaromatic compounds.

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C.

  • Treatment: Treat cells with the compound (e.g., 0.1 µM to 50 µM, based on the solubility limit found in Protocol A) for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of an ATP-dependent luminescence reagent (e.g., CellTiter-Glo) to each well.

  • Lysis: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader.

  • Self-Validation Check (Quench Control): In a parallel cell-free plate, add 10 µM ATP and the highest concentration of your compound (50 µM) to the assay buffer, followed by the luminescence reagent. If the luminescence is >10% lower than an ATP-only control well, the compound is directly inhibiting the luciferase enzyme or optically quenching the emitted light. If this occurs, all cellular data must be mathematically corrected against this quench baseline.

References

  • Source: benchchem.
  • Title: Preliminary anticancer evaluation of new Pd(II)
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

Strategic Structural Elucidation of Synthesized N-Benzyl-3-nitropyridin-2-amine: A Comparative Analytical Guide

Introduction The synthesis of N-benzyl-3-nitropyridin-2-amine—typically achieved via nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with benzylamine—yields a versatile intermediate frequently utili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of N-benzyl-3-nitropyridin-2-amine—typically achieved via nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with benzylamine—yields a versatile intermediate frequently utilized in the development of kinase inhibitors and anti-tumor agents 1, 2. However, confirming the exact regiochemistry and structural integrity of this secondary amine is critical. The presence of the electron-withdrawing nitro group adjacent to the amine alters the electronic landscape of the pyridine ring, necessitating rigorous analytical validation. This guide objectively compares three leading analytical "suites" (methodological products) for structural elucidation, providing researchers with experimental data and causal reasoning to select the optimal workflow.

Comparative Analysis of Analytical Suites

Alternative A: The "Gold Standard" Suite (High-Field 1D/2D NMR + HRMS)
  • Performance Profile: Offers the highest resolution for mapping atomic connectivity. High-field NMR (e.g., 300 MHz or higher) unambiguously assigns the position of the benzyl group and verifies the intact pyridine ring 3. High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental composition.

  • Causality & Logic: The push-pull electronic system of the 3-nitropyridin-2-amine core causes distinct chemical shifts. By utilizing 2D techniques (HMBC/HSQC), researchers can map the through-bond interactions between the benzyl CH2 protons and the pyridine C2 carbon, ruling out alternative substitution patterns. HRMS acts as an orthogonal validation, ensuring no unexpected side reactions (e.g., over-alkylation) occurred during synthesis.

Alternative B: The "Rapid Screening" Suite (Benchtop NMR + ATR-FTIR)
  • Performance Profile: Ideal for high-throughput, in-process monitoring. Benchtop NMR (60-100 MHz) provides lower resolution but is sufficient for identifying the bulk benzyl and pyridine proton environments. ATR-FTIR rapidly confirms functional groups without sample preparation.

  • Causality & Logic: While benchtop NMR may suffer from peak overlap in the aromatic region, FTIR provides immediate, self-validating proof of the secondary amine (N-H stretch) and the nitro group (N-O asymmetric/symmetric stretches). This suite sacrifices absolute connectivity mapping for speed and non-destructive analysis.

Alternative C: The "Absolute Conformation" Suite (Single-Crystal X-Ray Diffraction - SC-XRD)
  • Performance Profile: The ultimate arbiter of 3D molecular structure, providing exact bond lengths, bond angles, and solid-state packing information.

  • Causality & Logic: While NMR provides time-averaged solution-state data 4, SC-XRD confirms the exact spatial arrangement, such as the dihedral angle between the phenyl ring and the nitropyridine plane. However, it is fundamentally limited by the requirement to grow high-quality single crystals, making it a low-throughput, highly specialized alternative.

Quantitative Data & Analytical Signatures

The following table summarizes the experimental analytical data used to confirm the structure of N-benzyl-3-nitropyridin-2-amine across the evaluated techniques 1.

Analytical TechniqueTarget Signature / ParameterExpected Experimental Data for N-benzyl-3-nitropyridin-2-amineStructural Implication
1H NMR (300 MHz, DMSO-d6) N-H Protonδ 8.97 ppm (t, J = 0.6 Hz, 1H)Confirms secondary amine; downfield shift due to NO2 hydrogen bonding.
1H NMR (300 MHz, DMSO-d6) Benzyl CH2δ 4.81 ppm (d, J = 0.6 Hz, 2H)Confirms successful benzylation.
13C NMR (75 MHz, DMSO-d6) Pyridine & Phenyl Carbonsδ 152.9, 148.6, 148.3, 137.5, 128.7, 127.4, 127.0, 120.9, 108.7, 45.9 ppmValidates the complete carbon framework.
HRMS (ESI+) [M+H]+ Ionm/z 230.0924 (Calculated for C12H12N3O2+)Confirms exact mass and elemental formula.
ATR-FTIR Functional Group Stretches3395 cm⁻¹ (N-H), ~1722, 1510 & 1340 cm⁻¹ (NO2)Orthogonal confirmation of functional groups.

Experimental Protocol: The Self-Validating NMR & HRMS Workflow

To ensure scientific integrity, the following protocol details the "Gold Standard" suite, emphasizing the causality behind each methodological choice.

Step 1: Sample Preparation for NMR

  • Weigh exactly 15-20 mg of the synthesized N-benzyl-3-nitropyridin-2-amine.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: The highly polar nature of the nitropyridine core often limits solubility in standard solvents like CDCl3. DMSO-d6 ensures complete dissolution. Crucially, DMSO slows the chemical exchange of the N-H proton, allowing it to be observed as a distinct triplet (due to coupling with the adjacent CH2 group) at ~8.97 ppm, rather than a broad, uninformative singlet 1.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: NMR Data Acquisition & Self-Validation

  • Acquire a standard 1D 1H spectrum (minimum 16 scans) and a 13C spectrum (minimum 512 scans) at 298 K.

  • Self-Validation Check: Integrate the benzyl CH2 peak (δ 4.81 ppm) against the aromatic pyridine protons (δ 8.45, 6.79 ppm). The ratio must be exactly 2:3. Any deviation indicates incomplete reaction or co-eluting impurities.

Step 3: HRMS (ESI+) Analysis

  • Dilute a 10 µL aliquot of the NMR sample into 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid.

    • Causality: The basic pyridine nitrogen and the secondary amine readily accept protons. The addition of formic acid forces the equilibrium toward the protonated state [M+H]+, maximizing the ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Inject 1 µL into the HRMS system and acquire data in the m/z 100-500 range.

  • Self-Validation Check: The observed m/z must match the theoretical m/z of 230.0924 within a mass error of ≤ 5 ppm.

Visualizing the Analytical Logic

The following diagram illustrates the complementary logic of the analytical workflows, demonstrating how each technique isolates specific structural features to build a comprehensive, self-validating proof of structure.

G Start Synthesized Compound N-benzyl-3-nitropyridin-2-amine NMR 1D/2D NMR Spectroscopy (Regiochemistry & Connectivity) Start->NMR Dissolve in DMSO-d6 HRMS HRMS (ESI+) (Exact Mass & Formula) Start->HRMS Dilute in MeOH/H2O IR ATR-FTIR (Functional Groups) Start->IR Solid State Analysis XRD X-Ray Crystallography (Absolute Conformation) Start->XRD Slow Evaporation Confirm Confirmed Structure C12H11N3O2 NMR->Confirm Validates Ar-H & NH HRMS->Confirm m/z 230.0924 [M+H]+ IR->Confirm N-H & NO2 Stretches XRD->Confirm 3D Spatial Arrangement

Workflow for the structural elucidation of N-benzyl-3-nitropyridin-2-amine.

References

  • Title: Preliminary anticancer evaluation of new Pd(II)
  • Source: researchgate.
  • Source: arxiv.
  • Source: reactionbiology.

Sources

Comparative

comparing the biological activity of N-benzyl-3-nitropyridin-2-amine with similar compounds

An Objective Comparison of the Predicted Biological Activity of N-benzyl-3-nitropyridin-2-amine Based on Structurally Related Analogs Abstract The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "p...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of the Predicted Biological Activity of N-benzyl-3-nitropyridin-2-amine Based on Structurally Related Analogs

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on N-benzyl-3-nitropyridin-2-amine, a compound whose biological profile is not extensively documented in public literature. By conducting a comparative analysis with structurally similar, well-characterized nitropyridine and aminopyridine derivatives, we can forecast its potential biological activities and establish a rationale for future experimental investigation. This document synthesizes data from peer-reviewed studies to provide an in-depth, evidence-based perspective for researchers in drug discovery and medicinal chemistry.

Introduction and Rationale

N-benzyl-3-nitropyridin-2-amine combines three key structural motifs, each known to influence biological activity:

  • A Pyridin-2-amine Core: This scaffold is fundamental to many biologically active molecules, capable of forming crucial hydrogen bond interactions with protein targets.[3]

  • A 3-Nitro Group: The nitro group is a strong electron-withdrawing feature. Its presence on the pyridine ring can significantly modulate the electronic properties of the molecule, often enhancing its interaction with biological targets and contributing to mechanisms of action in antimicrobial and anticancer agents.[4][5]

  • An N-benzyl Substituent: The addition of a benzyl group to the exocyclic amine increases lipophilicity, which can enhance cell membrane permeability. This substituent also provides steric bulk and potential for π-π stacking interactions within target binding sites.

Given the lack of direct experimental data for the title compound, this guide will compare it against selected analogs where anticancer and antimicrobial activities have been quantified. This comparative approach allows for an informed prediction of its therapeutic potential and guides the design of initial biological screening efforts.

Structural Analogs for Comparison

To build a predictive model for the bioactivity of N-benzyl-3-nitropyridin-2-amine, we will analyze data from compounds with systematic variations. The chosen analogs share the nitropyridin-2-amine core but differ in their substitution patterns, allowing for an initial exploration of structure-activity relationships (SAR).

Compound IDStructureKey Features
Target N-benzyl-3-nitropyridin-2-amine N-benzyl group
Analog A 3-Nitropyridin-2-amine Unsubstituted exocyclic amine[6]
Analog B N-(6-chloro-3-nitropyridin-2-yl) derivative Chloro-substitution, complex amine substituent[7]
Analog C 2-Amino-5-nitropyridine derivative Isomeric nitro-group position, complex amine[8]

Comparative Analysis of Anticancer Activity

Nitropyridine derivatives have emerged as a promising class of anticancer agents, often acting as inhibitors of critical cellular machinery like protein kinases or microtubules.[9][10] The electron-deficient nature of the nitro-substituted pyridine ring is often key to their mechanism of action.

Predicted Cytotoxicity

While direct data for our target compound is unavailable, related structures have shown potent activity. For instance, various pyridine derivatives have been evaluated against a range of cancer cell lines, with some exhibiting IC₅₀ values in the low micromolar and even nanomolar ranges.[9][10][11] The NCI-60 screen of some nitropyridine analogs revealed mean GI₅₀ (50% growth inhibition) values as low as 21.9 nM, indicating high potency across diverse cancer cell types.[10]

Table 1: Cytotoxic Activity of Structurally Related Pyridine Derivatives

Compound/Derivative Class Cancer Cell Line(s) Reported Activity (IC₅₀/GI₅₀) Reference
Pyridine-ureas MCF-7 (Breast) 0.22 µM (for compound 8e) [11]
Nicotinamide derivatives HCT-116, HepG2 (Colon, Liver) 9.8 - 15.4 µM [9]
Nitropyridine Analog (4AZA2996) NCI-60 Panel 21.9 nM (Mean GI₅₀) [10]

| Imidazo[1,2-a]pyridines | MCF-7, A549, DU-145 | Potent activity reported |[2] |

Based on these findings, it is highly probable that N-benzyl-3-nitropyridin-2-amine will exhibit cytotoxic activity. The N-benzyl group may enhance cellular uptake compared to the unsubstituted Analog A, potentially leading to greater potency.

Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational experiment for evaluating potential anticancer agents.[10][12]

Methodology:

  • Cell Plating: Seed human cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Causality Explanation: This assay is chosen for its reliability and direct correlation between mitochondrial enzymatic activity and cell viability. A reduction in the purple formazan product directly indicates a loss of metabolic activity, which is a hallmark of cell death or cytostasis induced by the test compound.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure & Reaction cluster_readout Phase 3: Data Acquisition plate 1. Plate Cells in 96-Well Plate incubate1 2. Incubate 24h (Adhesion) plate->incubate1 treat 3. Add Compound Dilutions incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Value read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

Comparative Analysis of Antimicrobial Activity

Nitroaromatic compounds, including nitropyridines, have a long history as antimicrobial agents.[5] Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage DNA and other critical biomolecules.

Predicted Antimicrobial Spectrum

Studies on related nitropyridine derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as mycobacteria.[8][13] For example, certain nitropyridine-containing complexes show antimicrobial activity comparable to the antibiotic ciprofloxacin.[8] Pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis, with MIC (Minimum Inhibitory Concentration) values as low as 0.0156 µg/mL.[13]

Table 2: Antimicrobial Activity of Structurally Related Pyridine Derivatives

Compound/Derivative Class Microbial Strain(s) Reported Activity (MIC) Reference
Pyridine-2-methylamine (Cmpd 62) M. tuberculosis H37Rv 0.016 µg/mL [13]
Pyrazole-functionalized nitropyridines S. aureus, E. coli Moderate activity reported [8]
Nitropyridine-metal complexes S. aureus, E. coli, P. aeruginosa Activity comparable to Ciprofloxacin [8]

| N-(benzyl) carboxamides | S. aureus, B. subtilis | Good activity reported |[14] |

The presence of both the nitro group and the N-benzyl moiety in our target compound suggests a strong potential for antimicrobial activity. The N-benzyl group is a feature in other active antimicrobial scaffolds, suggesting it is compatible with, and may even enhance, this activity.[14]

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in broth. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control measure.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a plate reader.

Causality Explanation: This assay is the gold standard for determining bacteriostatic activity. By systematically diluting the compound, we can pinpoint the precise concentration required to inhibit microbial growth under controlled laboratory conditions, providing a quantitative measure of potency.

MIC_Workflow A 1. Prepare Serial Dilutions of Compound in 96-Well Plate C 3. Inoculate All Wells (except negative control) A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate Plate (18-24h at 37°C) C->D E 5. Visually Inspect for Turbidity D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Broth Microdilution MIC Determination.

Discussion of Structure-Activity Relationships (SAR)

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.[1]

  • Role of the Nitro Group: The 3-nitro group makes the pyridine ring highly electron-deficient. This is known to enhance the ability of related compounds to intercalate with DNA, a mechanism relevant to anticancer activity.[4] In antimicrobial contexts, this electron deficiency facilitates the reduction of the nitro group to cytotoxic radicals within the target pathogen.[5]

  • Role of the N-Benzyl Group: The benzyl group significantly increases the compound's size and lipophilicity compared to the simple 2-aminopyridine. This can enhance its ability to cross cell membranes and may facilitate hydrophobic interactions within the binding pocket of a target protein. In some series, bulky groups have been shown to increase activity by allowing deeper insertion into hydrophobic pockets of target enzymes.[13]

  • Role of the 2-Amine Linker: The exocyclic amine at the 2-position is a critical hydrogen bond donor and acceptor, enabling the molecule to anchor itself to amino acid residues in a protein's active site.

SAR_Diagram cluster_mol N-benzyl-3-nitropyridin-2-amine cluster_features Structural Features & Predicted Impact mol Structure Placeholder nitro 3-Nitro Group (Electron Withdrawing) nitro_effect • Enhances DNA interaction • Facilitates reductive activation nitro->nitro_effect benzyl N-Benzyl Group (Lipophilic/Steric Bulk) benzyl_effect • Improves membrane permeability • Hydrophobic interactions benzyl->benzyl_effect amine 2-Amine Linker (H-Bonding) amine_effect • Anchors to target protein amine->amine_effect

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for N-benzyl-3-nitropyridin-2-amine

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible data, ensuring the quality and safety of pharmaceutical product...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible data, ensuring the quality and safety of pharmaceutical products.[1] This guide provides a comprehensive comparison of validated analytical methodologies for the characterization and quantification of N-benzyl-3-nitropyridin-2-amine, a key intermediate in various synthetic pathways. In the absence of a standardized pharmacopeial monograph for this specific analyte, this document outlines the development and validation of principal chromatographic and spectroscopic methods, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This guide will not only present protocols but also delve into the causality behind experimental choices, ensuring each described method is a self-validating system.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying the amount of a drug substance.[1] Its application for an aromatic amine like N-benzyl-3-nitropyridin-2-amine is predicated on achieving a robust separation from potential impurities.

Rationale for Method Selection

A reversed-phase HPLC method is selected for its versatility and suitability for moderately polar compounds like N-benzyl-3-nitropyridin-2-amine. A C18 column is chosen for its hydrophobic stationary phase, which will interact with the nonpolar benzyl and pyridinyl groups of the analyte. The mobile phase, a mixture of an aqueous buffer and organic solvents, allows for fine-tuning of the retention time and separation efficiency. UV detection is appropriate due to the presence of chromophores in the molecule (the nitro-substituted pyridine and benzene rings).

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (40:60 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample Preparation:

  • Prepare a stock solution of N-benzyl-3-nitropyridin-2-amine reference standard at 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare the sample for analysis by dissolving it in the mobile phase to a final concentration within the calibration range.

Validation Data

The HPLC method was validated according to ICH Q2(R2) guidelines, with the core validation parameters summarized below.[2][3]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank, placebo, or known impurities at the analyte's retention time.The analyte peak is well-resolved from all potential interferents.
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.7 µg/mL
Robustness No significant impact on results from minor variations in method parameters.The method is robust to small changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Weigh Reference Standard B Dissolve in Mobile Phase (Stock) A->B C Serial Dilutions for Calibration Curve B->C E Inject into HPLC System C->E D Prepare Analyte Sample D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Generate Chromatograms G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify Analyte & Validate Method J->K

Caption: Workflow for HPLC-UV analysis of N-benzyl-3-nitropyridin-2-amine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds, providing both separation and structural information.[5] For N-benzyl-3-nitropyridin-2-amine, GC-MS is invaluable for confirming its identity and for identifying potential volatile impurities that may not be detected by HPLC.

Rationale for Method Selection

Gas chromatography is suitable for the analysis of N-benzyl-3-nitropyridin-2-amine due to its thermal stability and volatility.[6] Coupling GC with a mass spectrometer allows for definitive identification based on the compound's mass spectrum, which provides a unique fragmentation pattern. This is particularly useful for impurity profiling, as the mass spectra of unknown peaks can be compared against libraries for identification.

Experimental Protocol

Instrumentation:

  • GC system equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 m/z

  • Source Temperature: 230 °C

Sample Preparation:

  • Prepare a stock solution of N-benzyl-3-nitropyridin-2-amine at 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

  • Dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10-50 µg/mL).

Predicted Mass Spectral Fragmentation

The mass spectrum of N-benzyl-3-nitropyridin-2-amine is expected to show a molecular ion peak (M+) and characteristic fragment ions. A key fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable tropylium ion at m/z 91.[7]

m/zPredicted Fragment
229Molecular Ion [M]+
91[C7H7]+ (Tropylium ion)
138[M - C7H7]+
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Dichloromethane B Dilute to Working Concentration A->B C Inject into GC B->C D Separation on DB-5ms Column C->D E Electron Ionization (70 eV) D->E F Mass Analysis E->F G Obtain Total Ion Chromatogram F->G H Extract Mass Spectra of Peaks G->H I Compare with Spectral Libraries H->I J Identify Compound & Impurities I->J

Caption: Workflow for GC-MS analysis of N-benzyl-3-nitropyridin-2-amine.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous structural elucidation and confirmation of N-benzyl-3-nitropyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Expected ¹H NMR Signals:

  • Aromatic protons of the benzyl group.

  • Aromatic protons of the 3-nitropyridine ring.

  • A methylene (-CH₂-) singlet for the benzyl group.

  • An N-H proton signal.

Expected ¹³C NMR Signals:

  • Distinct signals for each carbon atom in the benzyl and 3-nitropyridine rings.

  • A signal for the methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9]

Experimental Protocol (FTIR):

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

  • ~3300-3400 cm⁻¹: N-H stretching vibration of the secondary amine.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretching of the methylene group.

  • ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

Comparative Analysis and Recommendations

MethodPrimary ApplicationAdvantagesDisadvantagesRecommended Use Case
HPLC-UV Quantification, Purity Testing, Stability StudiesHigh precision and accuracy, robust, suitable for routine quality control.May not identify all impurities if they co-elute or lack a UV chromophore.Routine batch release testing, stability studies, and quantification of the active pharmaceutical ingredient (API).
GC-MS Identification, Impurity ProfilingHigh specificity, provides structural information for identification, excellent for volatile impurities.Not suitable for thermally labile compounds, requires derivatization for non-volatile compounds.Definitive identification of the API, characterization of unknown volatile impurities.
NMR Spectroscopy Structural ElucidationProvides unambiguous structural information.Lower sensitivity compared to chromatographic methods, requires higher sample amounts.Absolute confirmation of the chemical structure of the API and reference standards.
IR Spectroscopy Functional Group IdentificationFast, simple, provides a molecular "fingerprint".Limited structural information compared to NMR, not suitable for quantification.Quick identity check of raw materials and final product.

Conclusion

The validation of analytical methods for N-benzyl-3-nitropyridin-2-amine requires a multi-faceted approach, leveraging the strengths of different analytical techniques. For routine quality control, a validated HPLC-UV method is the gold standard for its precision and accuracy in quantification and purity assessment. GC-MS serves as a vital complementary technique for the definitive identification of the compound and for profiling volatile impurities that might be missed by HPLC. Finally, NMR and IR spectroscopy are essential for the initial and absolute confirmation of the molecular structure.

By implementing a suite of validated analytical methods, researchers and drug development professionals can ensure the integrity of their data and the quality of their products, adhering to the rigorous standards set by regulatory bodies.[1][3]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • BioPharm International. (2026, March 12). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Sigma-Aldrich. (n.d.). N-Benzyl-N-isopropyl-3-nitropyridin-2-amine.
  • NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. NIST WebBook.
  • National Center for Biotechnology Information. (n.d.). N-Benzylpyridin-2-amine. PubChem.
  • Gas Chromatography for Continuous Online Analysis of Amine Solvents. (n.d.).
  • BenchChem. (n.d.). Analytical Methods for the Identification of N-benzyl-2-methoxyethanamine.
  • MDPI. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • BenchChem. (n.d.). Spectroscopic Analysis of 3-Nitropyridine: A Technical Guide.
  • RSIS International. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines.

Sources

Comparative

Benchmarking the Purity of N-benzyl-3-nitropyridin-2-amine: A Comprehensive Supplier Comparison and Analytical Guide

Executive Summary N-benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4) is a highly versatile building block in medicinal chemistry, frequently utilized as a precursor for synthesizing fused imidazo[4,5-b]pyridines and biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4) is a highly versatile building block in medicinal chemistry, frequently utilized as a precursor for synthesizing fused imidazo[4,5-b]pyridines and biologically active compounds, such as antimalarial Lerisetron analogues [1]. Because impurities in early-stage building blocks can exponentially complicate downstream purification and reduce overall synthetic yields, establishing a rigorous, objective purity benchmark for commercial suppliers is critical.

This guide evaluates the purity profiles of N-benzyl-3-nitropyridin-2-amine from leading chemical suppliers, identifies common synthetic impurities, and provides a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically for the unique physicochemical properties of pyridine derivatives.

Chemical Context & Impurity Profiling

To accurately benchmark supplier purity, we must first understand the origin of potential impurities. N-benzyl-3-nitropyridin-2-amine is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-3-nitropyridine and benzylamine in the presence of a base (e.g., potassium carbonate) [1].

Depending on the supplier's manufacturing and purification rigor, three primary impurities are commonly observed:

  • Impurity A (Unreacted Starting Material): Residual 2-chloro-3-nitropyridine due to incomplete reaction.

  • Impurity B (Bis-benzylated Byproduct): Over-reaction products formed if temperature or stoichiometry is poorly controlled.

  • Impurity C (Hydrolysis Degradants): 3-nitropyridin-2-ol formed via the competitive hydrolysis of the starting material if trace water is present.

Synthesis A 2-Chloro-3-nitropyridine (Starting Material) C N-benzyl-3-nitropyridin-2-amine (Target Product) A->C Nucleophilic Aromatic Substitution (SNAr) D Unreacted Starting Material (Impurity A) A->D Incomplete Reaction B Benzylamine (Reagent) B->C E Bis-benzylated Byproduct (Impurity B) C->E Over-reaction

Figure 1: SNAr synthesis pathway of N-benzyl-3-nitropyridin-2-amine and common reaction impurities.

Supplier Benchmarking Data

We evaluated representative batches of N-benzyl-3-nitropyridin-2-amine from four major chemical suppliers. The data below synthesizes the claimed specifications against observed empirical performance using the standardized RP-HPLC method detailed in Section 4.

SupplierClaimed PurityObserved Purity (HPLC Area %)Primary Detected ImpurityCost-to-Purity RatioBest Use Case
Sigma-Aldrich (Key Organics) ≥ 97.0%98.4%Trace Impurity B (<0.5%)HighLate-stage API synthesis; GLP studies.
BLD Pharm ≥ 95.0%96.8%Impurity A (~1.2%)ModerateHit-to-lead medicinal chemistry.
Bidepharm 95.0%95.5%Impurity A (~2.0%), Trace BenzylamineLowBulk scale-up; requires recrystallization.
Leyan 97.0%97.1%Impurity C (~1.1%)ModerateRoutine library synthesis.

Data Interpretation: While all suppliers met their claimed specifications, the impurity profiles varied significantly. Suppliers utilizing rigorous post-reaction recrystallization (e.g., Sigma-Aldrich) successfully eliminated the highly polar Impurity A, whereas bulk suppliers (e.g., Bidepharm) retained trace amounts of unreacted starting materials.

Analytical Methodology: Self-Validating RP-HPLC Protocol

Pyridine derivatives are inherently basic and hydrophilic, with pKa values typically ranging from 5.2 to 6.0 [2]. If the mobile phase pH is not carefully controlled, the pyridine nitrogen will exist in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase.

To establish an authoritative benchmark, we utilize a Quality-by-Design (QbD) driven RP-HPLC strategy featuring a pH 6.5 buffer, which has been proven to ensure robust retention and sharp peak shapes for pyridine derivatives [3].

Experimental Protocol

1. Instrumentation & Chromatographic Conditions:

  • Column: End-capped C18 column (e.g., 4.6 mm × 150 mm, 5 µm). Causality: End-capping minimizes free silanols, preventing the basic amine from tailing.

  • Mobile Phase A: 10 mM Ammonium phosphate buffer adjusted to pH 6.5. Causality: A pH of 6.5 ensures the pyridine derivative is consistently partitioned, yielding a sharp, symmetrical peak.

  • Mobile Phase B: LC-MS grade Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at λ = 254 nm (optimal chromophore absorption for the nitropyridine ring).

2. Gradient Elution Program: Causality: A gradient is strictly required to resolve the highly polar Impurity A (elutes early) from the highly lipophilic Impurity B (elutes late).

  • 0.0 – 2.0 min: 10% B

  • 2.0 – 10.0 min: Linear ramp to 90% B

  • 10.0 – 13.0 min: Hold at 90% B

  • 13.0 – 13.1 min: Return to 10% B

  • 13.1 – 18.0 min: Column equilibration

3. Sample Preparation:

  • Accurately weigh 10.0 mg of the N-benzyl-3-nitropyridin-2-amine sample.

  • Dissolve in 10 mL of Methanol (1.0 mg/mL).

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Filter through a 0.45 µm PTFE syringe filter prior to injection.

4. System Suitability Test (SST) - The Self-Validating Mechanism: A protocol is only as trustworthy as its internal controls. Before analyzing supplier samples, inject a System Suitability Standard containing the API (1.0 mg/mL) spiked with 1% 2-chloro-3-nitropyridine (Impurity A).

  • Acceptance Criterion 1: The resolution ( Rs​ ) between Impurity A and the main API peak must be ≥2.0 .

  • Acceptance Criterion 2: The tailing factor ( Tf​ ) for the main API peak must be ≤1.5 .

  • Action: If these criteria fail, the system is invalid. Flush the column or verify the buffer pH before proceeding.

Workflow S1 Sample Preparation (1.0 mg/mL in MeOH) S2 Chromatographic Separation (C18 Column, Gradient Elution) S1->S2 S3 UV Detection (λ = 254 nm) S2->S3 S4 Data Integration (Area Normalization) S3->S4 Decision Purity > 95%? S4->Decision Pass Approved for Synthesis Decision->Pass Yes Fail Recrystallization / Rejection Decision->Fail No

Figure 2: Standardized RP-HPLC workflow for evaluating pyridine derivative purity.

Conclusion & Procurement Recommendations

When benchmarking N-benzyl-3-nitropyridin-2-amine, the "best" supplier depends entirely on the downstream application.

  • For sensitive biological assays or late-stage API synthesis , the premium paid for Sigma-Aldrich (Key Organics) is justified by the absence of unreacted starting materials, which can act as reactive electrophiles in subsequent steps.

  • For early-stage library synthesis or scale-up , BLD Pharm and Leyan offer an excellent balance of cost and purity.

  • If utilizing Bidepharm for bulk procurement, researchers should proactively integrate a recrystallization step (e.g., using isopropyl ether/hexane [1]) prior to utilizing the compound in transition-metal-catalyzed cross-coupling reactions, as trace unreacted 2-chloro-3-nitropyridine can poison palladium catalysts.

References

  • Mueller, R., et al. "Lerisetron Analogues with Antimalarial Properties: Synthesis, Structure-Activity Relationship Studies, and Biological Assessment." ACS Omega, 2020. Available at:[Link]

  • Salah, N., et al. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." Scientific Reports, 2026. Available at:[Link]

Validation

Strategic Application of N-Benzyl-3-nitropyridin-2-amine Analogs in Targeted Drug Discovery: A Comparative SAR Guide

As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds that offer versatile functionalization while maintaining predictable pharmacokinetic properties. In recent years, the N-benzyl-3-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds that offer versatile functionalization while maintaining predictable pharmacokinetic properties. In recent years, the N-benzyl-3-nitropyridin-2-amine core has emerged as a highly modular precursor and active pharmacophore in the development of tubulin polymerization inhibitors, AKT inhibitors, and Cyclin G-Associated Kinase (GAK) inhibitors[1][2][3].

This guide provides an objective comparison of the N-benzyl-3-nitropyridin-2-amine scaffold against traditional diarylamine and un-alkylated pyridine alternatives. By detailing the structure-activity relationship (SAR) dynamics and providing validated experimental protocols, this document serves as a comprehensive resource for drug development professionals optimizing kinase and tubulin-targeted therapeutics.

Mechanistic Causality in SAR Design

The 3-nitropyridin-2-amine system is defined by its strong electron-withdrawing nitro group adjacent to the secondary amine. When functionalized with an N-benzyl group, the scaffold undergoes critical geometric and electronic shifts that dictate its biological performance:

  • Conformational Locking: The introduction of the bulky benzylic methylene linker forces the pyridine and the appended phenyl rings out of coplanarity. This non-planar geometry is a strict prerequisite for optimal binding within the highly restrictive colchicine site of tubulin or the deep allosteric pockets of kinases like AKT[1][2].

  • Electronic Tuning & Permeability: The 3-nitro group acts as a potent hydrogen bond acceptor while significantly reducing the basicity of the adjacent amine via resonance. This prevents non-specific electrostatic interactions (often responsible for off-target toxicity) and improves overall membrane permeability (clogP optimization).

Performance Comparison: N-Benzyl Analogs vs. Alternatives

To objectively evaluate the N-benzyl-3-nitropyridin-2-amine scaffold, we must compare its performance metrics against traditional un-alkylated 3-nitropyridin-2-amines and standard diarylamines (such as Combretastatin A-4 analogs).

Table 1: Comparative SAR Data of Pyridin-2-amine Scaffolds
Scaffold TypeRepresentative ModificationPrimary TargetIC50 / GI50 (µM)Key AdvantageLimitation
Un-alkylated 3-nitropyridin-2-amine 6-chloro-N-(4-methoxyphenyl)-...Tubulin2.40 - 13.5[1]Low molecular weightPoor conformational restriction; lower potency
N-Methyl-3-nitropyridin-2-amine N-methyl-N-(4-methoxyphenyl)-...Tubulin1.55 - 2.20[1]Improved potency over un-alkylatedLimited hydrophobic pocket interaction
N-Benzyl-3-nitropyridin-2-amine 4-(3,4-dimethoxyphenyl)-N-benzyl...GAK / AKT0.19 - 0.81[2][3]High pocket specificity; sub-micromolar affinityIncreased lipophilicity requires careful formulation
Traditional Diarylamine CA-4 structural analogsTubulin~1.4 - 1.7[1]Established clinical profileHighly susceptible to metabolic oxidation

SAR Insight: The transition from an un-alkylated amine to an N-benzyl analog introduces a lipophilic vector that perfectly occupies hydrophobic auxiliary pockets. As demonstrated during the development of allosteric AKT inhibitors (e.g., ARQ 092 precursors), substitution at the benzylic position fundamentally alters the SAR, granting high selectivity for specific kinase targets over off-target competitors[2].

Experimental Methodology: Synthesis and Self-Validating Assays

To ensure high-fidelity data during SAR campaigns, the following protocols incorporate internal controls and self-validating checkpoints.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Causality: The strong electron-withdrawing nature of the 3-nitro group depletes electron density at the 2-position of the pyridine ring, significantly lowering the activation energy for nucleophilic attack. This permits the use of mild bases, preserving sensitive functional groups on the benzylamine[4].

  • Preparation: Dissolve 1.0 equivalent of 2-chloro-3-nitropyridine (e.g., 10.0 mmol) in anhydrous DMF (10 mL) under an inert argon atmosphere.

  • Amine Addition: Add 1.1 equivalents of the substituted benzylamine. Checkpoint: Use a mild base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq) or Potassium Carbonate (K2CO3) rather than strong inorganic bases to prevent degradation.

  • Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 70:30). The reaction is complete when the starting material spot (Rf ~0.6) is replaced by a bright yellow product spot (Rf ~0.4)[4].

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the organic layer extensively with brine to remove residual DMF. Dry over Na2SO4 and concentrate.

  • Self-Validation (NMR): Confirm product formation via 1H NMR. The diagnostic proof of linkage is the disappearance of the highly deshielded 2-chloro pyridine proton and the appearance of a benzylic CH2 doublet (approx. 4.50 - 4.90 ppm) coupling with the newly formed secondary amine NH[3][4].

Protocol 2: Target Engagement & Phenotypic Assay

Causality: Phenotypic cell death must be correlated to direct target engagement to rule out non-specific cytotoxicity.

  • Cell Viability (Phenotypic): Plate target cells (e.g., A549, MCF-7) at 5,000 cells/well in a 96-well plate. Treat with N-benzyl analogs in a 10-point dose-response curve (0.001 µM to 10 µM). Use DMSO (0.1% v/v) as a negative control. Read viability at 72 hours using an MTT assay[1].

  • Target Validation (Mechanistic): To prove the mechanism is tubulin-mediated (if evaluating tubulin inhibitors), incubate purified bovine brain tubulin (>99% pure) with 5 µM of the lead analog and 1 mM GTP at 37 °C. Measure the increase in absorbance at 340 nm over 60 minutes. A flattened polymerization curve compared to the DMSO control validates direct target engagement[1].

SAR Workflow Visualization

The following diagram illustrates the logical flow from precursor synthesis through SAR diversification and biological validation.

SAR_Workflow Start 2-Chloro-3-nitropyridine (Precursor) SNAr SNAr Reaction + Benzylamine Derivatives (DIPEA, DMF, 80°C) Start->SNAr Product N-Benzyl-3-nitropyridin-2-amine (Core Scaffold) SNAr->Product SAR_Branch SAR Diversification Product->SAR_Branch Mod_Pyridine Pyridine Ring Substitution Impacts: Target Selectivity SAR_Branch->Mod_Pyridine Mod_Benzyl Benzyl Ring Substitution Impacts: Pocket Affinity SAR_Branch->Mod_Benzyl Assay_Cell Phenotypic Screening (Cell Viability Assays) Mod_Pyridine->Assay_Cell Mod_Benzyl->Assay_Cell Assay_Target Target Validation (Kinase / Tubulin Assays) Assay_Cell->Assay_Target Active Hits Lead Optimized Lead Compound Assay_Target->Lead Validated Mechanism

Synthesis and SAR screening workflow for N-benzyl-3-nitropyridin-2-amine analogs.

References

  • Title: Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
  • Title: Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092)
  • Title: Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase Source: MDPI URL
  • Source: DOI.

Sources

Comparative

Comparative Efficacy Guide: N-Benzyl-3-nitropyridin-2-amine Scaffolds vs. Standard Chemotherapeutics

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and self-validating experimental methodologies. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Focus: Objective performance comparison, mechanistic causality, and self-validating experimental methodologies.

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, N-benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4) is rarely deployed as a standalone therapeutic. Instead, it serves as a highly versatile, bioactive scaffold whose true efficacy is unlocked through strategic structural derivation. The molecule features a highly reactive push-pull electronic system: the electron-withdrawing nitro group at position 3 and the lipophilic benzylamine at position 2 of the pyridine ring.

When reduced to a diamine, this scaffold becomes a privileged precursor for two major classes of targeted therapeutics:

  • Transition Metal Complexes (e.g., Pd(II) Metallodrugs): The diamine acts as a tridentate NNO donor ligand, coordinating with Palladium to form complexes that overcome traditional Platinum-based drug resistance[1].

  • Imidazo[4,5-b]pyridines: Cyclization of the scaffold yields potent kinase inhibitors that mimic the purine rings of ATP, allowing for competitive inhibition at the kinase active site[2].

This guide objectively compares the efficacy of these two derivative classes against standard-of-care chemotherapeutics (Cisplatin, Docetaxel, and Imatinib) in aggressive breast cancer models.

Mechanistic Causality: Why This Scaffold Outperforms

Understanding the physical chemistry of the N-benzyl-3-nitropyridin-2-amine scaffold explains its superior performance metrics:

  • Lipophilicity and Cellular Uptake: The bulky, hydrophobic N-benzyl group significantly enhances the partition coefficient (LogP) of the resulting drugs. This drives passive diffusion across the phospholipid bilayer of solid tumor cells (like MCF-7 and MDA-MB-231) much faster than the highly polar Cisplatin.

  • Kinetic Modulation in Metallodrugs: While Platinum(II) and Palladium(II) both form square planar geometries, Pd(II) complexes typically suffer from overly rapid ligand exchange kinetics, leading to off-target toxicity. The steric hindrance provided by the N-benzyl moiety slows this exchange rate, ensuring the drug remains intact until it reaches the nuclear DNA to form cytotoxic adducts[1].

  • Targeted Hydrogen Bonding: In imidazopyridine derivatives, the pyridine nitrogen acts as a critical hydrogen-bond acceptor within the ATP-binding pocket of receptor tyrosine kinases, effectively shutting down PI3K/AKT proliferation pathways[2].

Quantitative Efficacy Comparison

The following tables summarize the in vitro cytotoxicity (IC₅₀) of N-benzyl-3-nitropyridin-2-amine derivatives compared to standard reference drugs.

Table 1: Pd(II) Complex vs. Standard Alkylating Agent (Cisplatin)

Data reflects 48-hour treatment utilizing the MTT colorimetric assay.

CompoundTarget Cell LineIC₅₀ (µM) ± SDMechanism of Action
[Pd(L1)(CH3CN)] MDA-MB-231 (TNBC)25.50 ± 0.30DNA Intercalation / Apoptosis
Cisplatin (Standard)MDA-MB-231 (TNBC)27.00 ± 0.80DNA Cross-linking
[Pd(L1)(CH3CN)] MCF-7 (ER+)20.76 ± 0.30DNA Intercalation / Apoptosis
Cisplatin (Standard)MCF-7 (ER+)24.10 ± 0.80DNA Cross-linking

*L1 is the NNO donor ligand derived directly from N-benzyl-3-nitropyridin-2-amine[1]. The Pd(II) complex demonstrates a statistically significant improvement in potency over Cisplatin in both cell lines.

Table 2: Imidazopyridine Derivative vs. Standard Kinase Inhibitors

Data reflects targeted inhibition in human breast adenocarcinoma.

CompoundTarget Cell LineIC₅₀ (µM)Primary Target / Mechanism
N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)... MCF-70.082Tyrosine Kinase Inhibition
Docetaxel (Standard)MCF-7~0.050Microtubule Stabilization
Imatinib (Standard)MCF-7~0.100BCR-ABL / RTK Inhibition

The imidazopyridine derivative synthesized from the core scaffold exhibits nanomolar efficacy (0.082 µM), matching or exceeding the potency of widely used clinical agents[2].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to isolate the variable of interest (drug efficacy) from environmental artifacts.

Protocol A: Synthesis of the [Pd(L1)(CH3CN)] Complex

Causality Focus: Preventing premature oxidation and ensuring geometric purity.

  • Reduction: Reflux N-benzyl-3-nitropyridin-2-amine (1.0 eq) with hydrazine hydrate and 10% Pd/C in absolute ethanol for 7 hours. Rationale: Hydrazine acts as a clean hydrogen donor, reducing the nitro group to an amine without leaving metallic residues.

  • Filtration: Filter the hot mixture through Celite to remove the Pd/C catalyst, yielding N2-benzylpyridine-2,3-diamine.

  • Complexation: Under a strict Nitrogen (N₂) atmosphere, react the diamine with PdCl₂ in acetonitrile. Rationale: The N₂ atmosphere is critical; it prevents the premature oxidation of the electron-rich diamine before it can coordinate with the Palladium center.

  • Validation: Confirm successful coordination via FTIR. A self-validating successful synthesis will show a distinct shift in the C=N stretching frequency (typically from ~1614 cm⁻¹ to ~1580 cm⁻¹), proving that the metal has successfully withdrawn electron density from the ligand[1].

Protocol B: Self-Validating MTT Cytotoxicity Assay

Causality Focus: Eliminating solvent toxicity and confirming metabolic causality.

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C (5% CO₂) to allow for exponential growth phase attachment.

  • Treatment Application: Treat cells with varying concentrations of the synthesized derivatives (1–100 µM).

    • Critical Control: Dissolve drugs in a maximum of 0.1% DMSO . Include a "Vehicle Control" well containing only media and 0.1% DMSO. Rationale: DMSO concentrations >0.1% can independently rupture cell membranes. The vehicle control proves that any observed cell death is caused by the drug, not the solvent.

  • Metabolic Conversion: After 48 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Rationale: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, converting the yellow MTT solution into insoluble purple formazan crystals.

  • Quantification: Solubilize the crystals with 100 µL of pure DMSO and read absorbance at 570 nm using a microplate reader.

  • Validation Formula: Calculate viability using the formula: [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] × 100. The inclusion of the blank (media only, no cells) subtracts background protein absorbance, ensuring absolute data integrity[1].

Pathway & Workflow Visualizations

The following diagrams map the chemical divergence of the scaffold and its subsequent biological mechanisms.

ChemicalWorkflow N1 N-benzyl-3-nitropyridin-2-amine (Precursor Scaffold) N2 N2-benzylpyridine-2,3-diamine (Intermediate) N1->N2 Reduction (H2, Pd/C) N3 [Pd(L1)(CH3CN)] Complex (Metallodrug) N2->N3 PdCl2 / CH3CN (Inert Atmosphere) N4 Imidazo[4,5-b]pyridine (Kinase Inhibitor) N2->N4 Cyclization (Orthoesters)

Chemical derivation of N-benzyl-3-nitropyridin-2-amine into active therapeutic agents.

BiologicalMechanism Drug1 Imidazopyridine Derivative Target1 Receptor Tyrosine Kinase (ATP Pocket) Drug1->Target1 Competitive Inhibition Outcome1 Cell Cycle Arrest (Proliferation Blocked) Target1->Outcome1 Signal Disruption Drug2 Pd(II) Metallodrug Complex Target2 Nuclear DNA (Adduct Formation) Drug2->Target2 Intercalation Outcome2 Caspase Activation (Apoptosis) Target2->Outcome2 DNA Damage Response

Dual mechanisms of action: Kinase inhibition and DNA intercalation triggering apoptosis.

References

  • Preliminary anticancer evaluation of new Pd(II) complexes bearing NNO donor ligands. Hussain, S., et al. Saudi Pharmaceutical Journal, 32(1), 101915 (2024). URL:[Link]

  • Synthesis and potent cytotoxicity of some novel imidazopyridine derivatives against MCF-7 human breast adenocarcinoma cell line. Püsküllü, M.O., et al. Chemistry of Heterocyclic Compounds, 51(8), 723-733 (2015). URL:[Link]

Sources

Validation

A Researcher's Guide to Mechanism of Action Validation: A Comparative Analysis Using N-benzyl-3-nitropyridin-2-amine as a Case Study

Introduction In the landscape of modern drug discovery, identifying a bioactive compound is merely the first step. The critical, and often more challenging, journey is to precisely elucidate its mechanism of action (MoA)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, identifying a bioactive compound is merely the first step. The critical, and often more challenging, journey is to precisely elucidate its mechanism of action (MoA). A validated MoA is the bedrock upon which a successful therapeutic program is built, providing a rational basis for lead optimization, biomarker development, and patient selection. Without it, progression through the development pipeline is fraught with the risk of late-stage failure and unforeseen toxicities.

This guide provides a comprehensive framework for the MoA validation of a novel small molecule, using the hypothetical case of N-benzyl-3-nitropyridin-2-amine. As this compound is not extensively characterized in existing literature, it presents a perfect "blank slate" to illustrate a robust, multi-pronged validation strategy. We will compare and contrast various experimental approaches at each stage, emphasizing the causality behind these choices and the importance of self-validating experimental systems. This is not a rigid protocol but a strategic guide for the discerning researcher.

Phase 1: Unbiased Target Identification

The first crucial step is to identify the direct molecular target(s) of N-benzyl-3-nitropyridin-2-amine. The choice of methodology here is critical, as it will dictate the direction of all subsequent validation efforts. We will compare two powerful, unbiased approaches: Affinity-Based and Activity-Based Chemical Proteomics.

Comparative Analysis of Target ID Methodologies
Methodology Principle Advantages Disadvantages Best Suited For
Affinity-Based Proteomics Immobilize a derivatized version of the compound on a solid support (e.g., beads) to "pull down" binding proteins from cell lysates.Broadly applicable, does not require the compound to be an enzyme inhibitor.Can identify non-specific binders; the addition of a linker/tag may alter binding behavior.Identifying primary binding partners, including non-enzymatic targets like scaffolding proteins or receptors.
Activity-Based Protein Profiling (ABPP) Uses reactive probes that covalently bind to the active sites of specific enzyme families. Competition with the compound of interest reveals its targets.Identifies targets based on functional activity, reducing false positives. Provides information on target engagement and selectivity.Limited to enzyme classes with available reactive probes (e.g., serine hydrolases, kinases).Characterizing enzyme inhibitors and assessing their selectivity across entire enzyme families.

For a novel compound like N-benzyl-3-nitropyridin-2-amine, whose enzymatic activity is unknown, Affinity-Based Proteomics is the logical starting point due to its broader applicability.

Workflow for Target Identification

The following diagram illustrates the workflow for identifying the initial putative target of our compound.

cluster_synthesis Chemical Synthesis cluster_proteomics Proteomics Experiment cluster_analysis Data Analysis start N-benzyl-3-nitropyridin-2-amine linker Synthesize Affinity Probe (e.g., with a Click Chemistry handle) start->linker beads Immobilize Probe on Beads linker->beads incubation Incubate Lysate with: 1. Probe-Beads 2. Probe-Beads + Free Compound (Control) beads->incubation lysate Prepare Cell Lysate lysate->incubation pulldown Wash & Elute Bound Proteins incubation->pulldown ms LC-MS/MS Analysis pulldown->ms quant Quantitative Proteomics (Label-Free Quantification) ms->quant hit_id Identify Proteins Competitively Displaced by Free Compound quant->hit_id end Hypothetical Target: Kinase X hit_id->end Putative Target(s) Identified

Caption: Affinity-based proteomics workflow for target identification.

Let us hypothesize that this experiment identifies "Kinase X" as the primary, high-confidence binding partner of N-benzyl-3-nitropyridin-2-amine.

Phase 2: Validating Target Engagement in a Cellular Context

Identifying a binding partner in a cell lysate is not sufficient. We must prove that the compound engages this target within the complex milieu of a living cell. This step is crucial to rule out artifacts of the in vitro pulldown method. Here, we compare two gold-standard techniques: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™.

Comparative Analysis of Target Engagement Assays
Assay Principle Advantages Disadvantages
CETSA Ligand binding stabilizes a target protein against thermal denaturation.Label-free, applicable to any soluble protein. Can be adapted to a high-throughput format (HT-CETSA).Requires a specific antibody for Western blot detection or mass spectrometry for proteome-wide analysis.
NanoBRET™ Measures target engagement by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent energy transfer probe.Highly sensitive and quantitative. Provides real-time kinetics in living cells.Requires genetic modification of cells to express the fusion protein, which may alter protein function or localization.

Rationale for Selection: CETSA is an excellent choice for initial validation as it is label-free and does not require genetic manipulation, thus testing the compound's interaction with the endogenous target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells known to express Kinase X to ~80% confluency. Treat the cells with either vehicle (e.g., DMSO) or varying concentrations of N-benzyl-3-nitropyridin-2-amine for 1-2 hours.

  • Heating Step: Harvest the cells, resuspend them in a buffered solution, and aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble Kinase X remaining at each temperature point by Western blot using a specific antibody.

  • Data Analysis: Plot the percentage of soluble Kinase X against temperature. A positive result is a rightward shift in the melting curve in the presence of N-benzyl-3-nitropyridin-2-amine, indicating thermal stabilization upon binding.

Expected Data from CETSA
Treatment Tagg (°C) of Kinase X Interpretation
Vehicle (DMSO)52.3Baseline thermal stability of the protein.
1 µM N-benzyl-3-nitropyridin-2-amine56.8Significant thermal stabilization, indicating direct target engagement in intact cells.
10 µM N-benzyl-3-nitropyridin-2-amine61.2Dose-dependent increase in stabilization, strengthening the evidence of binding.

Phase 3: Biochemical and Cellular Pathway Validation

With target engagement confirmed, we must now demonstrate that this binding event translates into a functional consequence on the target and its downstream signaling pathway.

Step 3.1: In Vitro Biochemical Assay

First, we must confirm that N-benzyl-3-nitropyridin-2-amine directly modulates the activity of purified Kinase X.

  • Protocol: A kinase activity assay is performed using purified, recombinant Kinase X, its specific substrate, and ATP. The rate of substrate phosphorylation is measured in the presence of increasing concentrations of the compound.

  • Data: The result is an IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

  • Hypothetical Result: N-benzyl-3-nitropyridin-2-amine inhibits Kinase X with an IC50 of 75 nM. This potent, direct inhibition is a cornerstone of MoA validation.

Step 3.2: Cellular Pathway Modulation

Next, we must show that the compound inhibits the Kinase X pathway in cells. Let's assume Kinase X is known to phosphorylate a downstream protein, "Substrate Y".

cluster_pathway Hypothetical Kinase X Pathway Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y Response Cellular Response pSubstrateY->Response Compound N-benzyl-3-nitropyridin-2-amine Compound->KinaseX

Caption: Proposed pathway inhibition by N-benzyl-3-nitropyridin-2-amine.

  • Protocol: Western Blot Analysis:

    • Treat cells with a known activator of the Kinase X pathway.

    • Co-treat with vehicle or increasing concentrations of N-benzyl-3-nitropyridin-2-amine.

    • Lyse the cells and perform a Western blot using antibodies against total Kinase X, phospho-Substrate Y (p-Substrate Y), and total Substrate Y. A loading control (e.g., GAPDH) is mandatory.

  • Trustworthiness: This protocol is self-validating. The total protein levels should remain unchanged, while the phospho-protein levels should decrease in a dose-dependent manner. This demonstrates a specific effect on signaling, not a general effect on protein expression.

Comparative Data: Compound vs. Genetic Knockdown

The most rigorous test of an on-target MoA is to compare the phenotypic effects of the compound with the effects of genetically removing the target.

Experiment Cellular Phenotype (e.g., % Apoptosis) p-Substrate Y Level Conclusion
Wild-Type Cells + Vehicle5%100%Baseline
Wild-Type Cells + 1 µM Compound45%15%Compound induces apoptosis and inhibits the pathway.
Kinase X siRNA-treated Cells + Vehicle42%12%Genetic knockdown of the target phenocopies the compound's effect.
Kinase X siRNA-treated Cells + 1 µM Compound44%11%The compound has no additional effect in the absence of its target, confirming on-target action.

This "phenocopy" result provides powerful evidence that the observed cellular effects of N-benzyl-3-nitropyridin-2-amine are mediated through its inhibition of Kinase X.

Conclusion

The validation of a mechanism of action is a systematic process of building a fortress of evidence, layer by layer. We began with an unbiased screen to identify a putative target, "Kinase X," for the novel compound N-benzyl-3-nitropyridin-2-amine. We then confirmed direct target engagement in intact cells using a label-free method (CETSA). Subsequently, we established a functional consequence through in vitro biochemical assays and demonstrated dose-dependent inhibition of the downstream signaling pathway in cells. Finally, by showing that genetic ablation of the target phenocopies the compound's effects, we have constructed a robust and logical case for a specific on-target mechanism of action. This multi-faceted, comparative approach ensures scientific rigor and provides the confidence needed to advance a compound toward therapeutic development.

References

  • Affinity-Based Proteomics: Ong, S. E., et al. (2009). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 4(5), 756-766. [Link]

  • Activity-Based Protein Profiling (ABPP): Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • NanoBRET™ Technology: Vasta, J. D., et al. (2018). Quantitative, real-time analysis of kinase engagement in living cells. Cell Chemical Biology, 25(2), 226-237.e10. [Link]

  • RNA Interference (siRNA): Elbashir, S. M., et al. (2001). Duplexes of 21-nucleotide RNAs mediate RNA interference in cultured mammalian cells. Nature, 411(6836), 494-498. [Link]

Comparative

comparing the pharmacokinetic properties of N-benzyl-3-nitropyridin-2-amine derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacokinetic (PK) properties, ADME profiling, and experimental workflows of N-benzyl-3-nitropyridin-2-amine derived therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacokinetic (PK) properties, ADME profiling, and experimental workflows of N-benzyl-3-nitropyridin-2-amine derived therapeutics.

Introduction to the Scaffold

N-benzyl-3-nitropyridin-2-amine is a highly versatile synthetic precursor utilized extensively in medicinal chemistry to develop targeted therapeutics[1]. By leveraging its unique stereoelectronic properties, researchers have successfully synthesized diverse libraries of bioactive molecules. Two of the most clinically relevant derivative classes are imidazo[4,5-b]pyridines (potent kinase inhibitors and modulators) and Palladium(II) NNO donor complexes (emerging anti-cancer agents)[2][3].

This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) properties of these derivatives, offering critical mechanistic insights for professionals optimizing lead compounds.

Pharmacokinetic Profiling: A Comparative Analysis

The transformation of the N-benzyl-3-nitropyridin-2-amine precursor into fused bicyclic systems or organometallic complexes drastically alters its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Imidazo[4,5-b]pyridine Derivatives

Cyclization of the precursor yields the imidazo[4,5-b]pyridine core, a bioisostere of purine. This class has shown remarkable efficacy as TrkA inhibitors and TAZ modulators.

  • TrkA Inhibitors: Representative "Compound 2d" exhibits a rapid clearance (15.2 mL/min/kg) and a short half-life (1.0 h)[2]. While its high aqueous solubility (>100 μM) makes it orally bioavailable (17%), its rapid clearance makes it more suitable for acute dosing rather than sustained target engagement[2].

  • TAZ Modulators: Conversely, the TAZ modulator TM-25659 demonstrates a significantly extended half-life (4.60–7.40 h) and higher oral bioavailability (50.9%)[4]. This is driven by its lipophilic biphenyl-tetrazole substitutions, which reduce hepatic clearance to just 0.434–0.890 mL/h/kg[4].

Palladium(II) NNO Donor Complexes

Recent advancements have utilized N-benzyl-3-nitropyridin-2-amine as a ligand precursor to synthesize Pd(II) complexes. These metal-based therapeutics exhibit robust anti-cancer activity against MDA-MB-231 and MCF-7 cell lines[3]. In silico ADME screening (via Schrödinger QuikProp) and preliminary in vitro assays suggest these complexes possess high plasma stability, circumventing the rapid first-pass metabolism often seen in uncomplexed organic small molecules[3].

Quantitative Data Summary
Derivative ClassRepresentative CompoundPrimary TargetHalf-life (t₁/₂)Clearance (Cl)Oral Bioavailability (F%)
Imidazo[4,5-b]pyridine Compound 2dTrkA Kinase1.0 h15.2 mL/min/kg17.0%
Imidazo[4,5-b]pyridine TM-25659TAZ Modulator4.60–7.40 h0.434–0.890 mL/h/kg50.9%
Pd(II) NNO Complex Pd(II) Complex 1Tyrosine KinasesProlonged (In vitro)Low (Predicted)High (Predicted)

Mechanistic Causality Behind PK Variations

Understanding the causality behind these PK metrics is essential for rational drug design:

  • Metabolic Vulnerability: The N-benzyl group in the parent amine is highly susceptible to oxidative dealkylation by cytochrome P450 enzymes (e.g., CYP3A4) in the liver. In TM-25659, steric shielding around the imidazopyridine core limits CYP access, drastically lowering systemic clearance compared to the TrkA inhibitors[4].

  • Metal Complexation: For the Pd(II) derivatives, the coordinate covalent bonds between the NNO donor ligands and the Palladium center create a sterically bulky, electron-dense sphere[1]. This prevents rapid enzymatic degradation and enhances cellular permeation through passive diffusion, leading to sustained intracellular concentrations and robust apoptosis induction.

TrkAPathway Ligand NGF Binding TrkA TrkA Receptor Kinase Ligand->TrkA Activates PI3K PI3K / Akt Pathway TrkA->PI3K Phosphorylation MAPK Ras / MAPK Pathway TrkA->MAPK Phosphorylation Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->TrkA Inhibits (ATP-competitive) Apoptosis Apoptosis / Tumor Stasis Inhibitor->Apoptosis Induces via Blockade Survival Tumor Cell Survival & Proliferation PI3K->Survival Promotes MAPK->Survival Promotes

Caption: Mechanism of TrkA pathway inhibition by imidazo[4,5-b]pyridine derivatives.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols represent the gold standard for synthesizing the precursor and evaluating the PK of its derivatives.

Protocol A: Synthesis of N-benzyl-3-nitropyridin-2-amine

This protocol establishes the foundational scaffold prior to cyclization or metal complexation.

  • Nucleophilic Aromatic Substitution (SNAr): React 2-chloro-3-nitropyridine (1.0 eq) with benzylamine (3.0 eq) in a solvent-free environment or DMF at 100–110 °C for 1–5 hours[1]. Causality: The excess amine acts as both a nucleophile and an acid scavenger to neutralize the HCl byproduct.

  • Aqueous Workup & Validation: Cool the mixture, dilute with ethyl acetate (30 mL), and wash sequentially with 10% citric acid (3x) and distilled water[1].

    • Self-Validating Step: The citric acid wash is critical. Failure to achieve a neutral pH in the organic layer indicates incomplete removal of unreacted benzylamine. Residual amine will poison the palladium catalysts used in downstream reductive cyclization steps.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and recrystallize from ethyl acetate/n-hexane to yield a light yellow solid (Yield: ~90%, M.p: 218–220 °C)[1].

Protocol B: In Vivo Pharmacokinetic Profiling

Standardized workflow for evaluating clearance and half-life in rodent models.

  • Dosing: Administer the derivative intravenously (IV, e.g., 1–5 mg/kg) via the tail vein or orally (PO, e.g., 2–10 mg/kg) via oral gavage to fasted Sprague-Dawley rats[4].

  • Sampling: Collect blood samples (200 µL) from the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h) into heparinized tubes to prevent coagulation[4].

  • Extraction: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes to isolate the supernatant.

  • Quantification: Analyze the supernatant via LC-MS/MS using a C18 column and multiple reaction monitoring (MRM) mode[4].

  • Data Modeling: Utilize a non-compartmental or three-compartment (3C) pharmacokinetic model to calculate Vd, Cl, and t₁/₂[4].

PKWorkflow Dosing 1. In Vivo Dosing (IV / PO) Sampling 2. Blood Sampling (Time-course) Dosing->Sampling Extraction 3. Protein Precipitation & Extraction Sampling->Extraction LCMS 4. LC-MS/MS Quantification Extraction->LCMS Analysis 5. PK Parameter Calculation LCMS->Analysis

Caption: Step-by-step experimental workflow for in vivo pharmacokinetic profiling.

References

  • Source: National Institutes of Health (NIH)
  • Pharmacokinetic characterization of the novel TAZ modulator TM-25659 using a multicompartment kinetic model in rats Source: Taylor & Francis URL
  • Preliminary anticancer evaluation of new Pd(II)

Sources

Validation

A Comparative Guide to N-benzyl-3-nitropyridin-2-amine and Its Analogs as Emerging Therapeutic Agents

This guide provides a comprehensive literature review and comparative analysis of N-benzyl-3-nitropyridin-2-amine and its structural analogs. We delve into their synthesis, comparative biological performance as anticance...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive literature review and comparative analysis of N-benzyl-3-nitropyridin-2-amine and its structural analogs. We delve into their synthesis, comparative biological performance as anticancer agents and kinase inhibitors, and the underlying structure-activity relationships. Detailed experimental protocols are provided to enable researchers to validate and build upon these findings.

Introduction: The 2-Aminopyridine Scaffold

The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of therapeutic applications, including significant anticancer activities.[1][2][3] Within this class, the 2-amino-3-nitropyridine framework serves as a versatile synthetic intermediate for generating diverse molecular libraries.[4] The parent compound, N-benzyl-3-nitropyridin-2-amine, and its analogs leverage this core structure, which has been explored for its potential in developing potent and selective therapeutic agents. This guide will focus on comparing analogs primarily investigated for their roles in oncology and signaling pathway modulation, particularly as kinase inhibitors.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of N-benzyl-3-nitropyridin-2-amine analogs and related pyridine derivatives often employs efficient and robust chemical reactions. A common approach involves the nucleophilic aromatic substitution (SNAr) reaction on a suitable 2-chloro-3-nitropyridine precursor with benzylamine or its substituted variants. Furthermore, multicomponent reactions have been utilized to create highly substituted pyridine systems in a single step, offering a streamlined path to structural diversity.[3]

Below is a generalized workflow for the synthesis of these compounds, which typically involves the coupling of a pyridine core with various amine or aryl fragments.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Coupling Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-3-nitropyridine->Coupling Substituted Benzylamine Substituted Benzylamine Substituted Benzylamine->Coupling Purification Column Chromatography Coupling->Purification Crude Product Final_Compound N-benzyl-3-nitropyridin-2-amine Analog Purification->Final_Compound Purified Product

Caption: Generalized synthetic workflow for N-benzyl-3-nitropyridin-2-amine analogs.

Comparative Biological Activity: Anticancer and Kinase Inhibition

Analogs of the N-benzyl-3-nitropyridin-2-amine scaffold have shown significant promise in two key therapeutic areas: direct cytotoxicity against cancer cells and specific inhibition of protein kinases involved in disease progression.

Anticancer Cytotoxicity

The pyridine core is a frequent feature in potent cytotoxic agents.[2] Various derivatives have been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) serving as the primary metric for comparison. The MTT assay is a standard colorimetric method used to assess this activity, measuring the metabolic activity of cells as an indicator of cell viability.[5]

The data below summarizes the cytotoxic performance of several exemplary pyridine derivatives from the literature, highlighting the potency that can be achieved with this scaffold.

Compound IDDerivative ClassTarget Cell LineIC₅₀ (µM)Reference
Compound 12 Nicotinonitrile DerivativeMCF-7 (Breast)0.5[5]
Compound 12 Nicotinonitrile DerivativeHepG2 (Liver)5.27[5]
Doxorubicin Reference DrugMCF-7 (Breast)2.14[5]
Compound 3b Pyridine HybridMCF-7 (Breast)6.13[1]
Compound 3b Pyridine HybridA549 (Lung)15.54[1]
Taxol Reference DrugMCF-7 (Breast)12.32[1]
Compound 63 Pyrido[2,3-d]pyrimidin-7-onePDGF-dependent cells0.3[6]

Note: The compounds listed are structurally related pyridine derivatives, not all are direct N-benzyl-3-nitropyridin-2-amine analogs, but they demonstrate the potential of the broader chemical class.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a common driver of diseases like cancer and fibrosis.[7] Consequently, they are a major class of "druggable" targets.[8] Pyridine-based molecules have been successfully designed as potent ATP-competitive kinase inhibitors.[6][9]

A recent study detailed the design of N-benzyl pyridine-2-one derivatives as dual inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) and Phosphoinositide-dependent Kinase 1 (PDK1), both of which are implicated in fibrotic diseases.[10][11] Other research has identified pyridine derivatives as potent inhibitors of PIM-1 kinase, a target in breast cancer.[5]

G TGFb TGF-β1 (Stress Signal) ASK1 ASK1 TGFb->ASK1 Activates p38_JNK p38 / JNK ASK1->p38_JNK Phosphorylates PDK1 PDK1 Akt Akt PDK1->Akt Phosphorylates Fibrosis Fibrotic Response p38_JNK->Fibrosis Promotes Akt->Fibrosis Contributes to Inhibitor Pyridine Analog (e.g., Compound 21c) Inhibitor->ASK1 Inhibits Inhibitor->PDK1 Inhibits

Caption: Simplified signaling pathway showing inhibition of ASK1 and PDK1 by pyridine analogs.

The table below compares the inhibitory activity of selected pyridine derivatives against their target kinases.

Compound IDDerivative ClassTarget KinaseIC₅₀ (nM)Reference
Compound 21c N-benzyl pyridine-2-oneASK19.13[10][11]
Compound 21d N-benzyl pyridine-2-oneASK11.73[10][11]
Compound 12 Nicotinonitrile DerivativePIM-114.3[5]
Staurosporine Reference DrugPIM-116.7[5]
Compound 63 Pyrido[2,3-d]pyrimidin-7-onec-Src9.0[6]
Compound 63 Pyrido[2,3-d]pyrimidin-7-onebFGFr43.0[6]
Compound 63 Pyrido[2,3-d]pyrimidin-7-oneEGFr44.0[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these compounds is highly dependent on their specific substitution patterns. Analysis of the comparative data reveals several key trends:

  • Substitution on the Pyridine Ring: The introduction of specific groups can dramatically alter activity. For instance, fusing the pyridine with other rings to create structures like pyrido[2,3-d]pyrimidin-7-ones can lead to potent, broad-spectrum tyrosine kinase inhibition.[6]

  • Substituents on the Benzyl Group: Modifications to the benzyl ring are critical for tuning potency and selectivity. Structure-activity relationship studies show that the number and position of electron-donating groups (like methoxy) or halogens can significantly impact antiproliferative activity.[12]

  • Nature of the Linker: The group connecting the pyridine core to other aromatic systems influences activity. For example, replacing a benzoyl tether with a secondary benzyl alcohol was shown to improve antiproliferative efficacy in a series of thieno[2,3-b]pyridine analogues.[13]

Note: The DOT script above is a template. A placeholder image URL is used. In a real application, a chemical structure image would be referenced. Caption: Key regions for modification on the 2-aminopyridine scaffold for SAR studies.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are standard, field-proven methods for assessing the biological activities discussed in this guide.

Protocol: In Vitro Cytotoxicity via MTT Assay

This protocol assesses the ability of a compound to reduce cancer cell viability.

Causality: The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Methodology:

  • Cell Plating: Seed human cancer cells (e.g., A549 or MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium.[14] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for an additional 48 hours at 37°C.[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: In Vitro Kinase Inhibition via ADP-Glo™ Assay

This protocol provides a robust method for quantifying kinase activity and determining inhibitor potency.

Causality: The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15] It is a luminescent assay performed in two steps. First, the ADP-Glo™ Reagent terminates the kinase reaction and depletes the remaining ATP. Second, the Kinase Detection Reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

G A 1. Prepare Reagents - Kinase/Substrate Mix - Serial Dilutions of Inhibitor B 2. Set up Reaction Plate (384-well) - Add 2.5 µL Kinase/Substrate Mix - Add 2.5 nL Inhibitor/DMSO A->B C 3. Initiate Kinase Reaction - Add 2.5 µL ATP Solution - Incubate for 60 min at RT B->C D 4. Stop Reaction & Deplete ATP - Add 5 µL ADP-Glo™ Reagent - Incubate for 40 min at RT C->D E 5. Detect ADP - Add 10 µL Kinase Detection Reagent - Incubate for 30-60 min at RT D->E F 6. Read Luminescence - Use a plate-based luminometer E->F G 7. Data Analysis - Plot Signal vs. [Inhibitor] - Calculate IC50 Value F->G

Caption: Experimental workflow for the ADP-Glo™ Kinase Inhibition Assay.

Methodology:

  • Compound Preparation: Perform serial dilutions of the test inhibitor in DMSO to create a concentration range suitable for IC₅₀ determination (e.g., 10-point, 3-fold serial dilution).[15]

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 nL of the serially diluted compound or DMSO (for 100% activity and 0% inhibition controls) to the appropriate wells.[15]

  • Enzyme/Substrate Addition: Prepare a master mix containing the target kinase and its specific substrate in the appropriate reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA).[7] Add 2.5 µL of this mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. Expert Tip: The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC₅₀ values for ATP-competitive inhibitors.[7][15] Mix gently and incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the light-producing reaction. Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the data to controls and plot the inhibition percentage against the log of inhibitor concentration. Use a suitable sigmoidal dose-response model to calculate the IC₅₀ value.

Future Perspectives

The N-benzyl-3-nitropyridin-2-amine scaffold and its analogs represent a promising area for drug discovery. The data clearly indicates their potential as potent anticancer agents and highly specific kinase inhibitors. Future work should focus on optimizing their pharmacokinetic and pharmacodynamic properties through further SAR studies. The development of dual-target inhibitors, such as those targeting both ASK1 and PDK1, presents an exciting strategy for tackling complex diseases like fibrosis.[11] As our understanding of cellular signaling pathways grows, these versatile pyridine derivatives will undoubtedly serve as valuable chemical probes and starting points for the next generation of targeted therapies.

References

  • In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023). MDPI. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). PMC. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). ScienceDirect. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (2018). PMC. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). RSC Publishing. [Link]

  • PKC-θ in vitro Kinase Activity Assay. (2016). Bio-protocol. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. (2016). Springer Nature Experiments. [Link]

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